molecular formula C10H20N2O B3188619 cis-4-Piperazin-1-yl-cyclohexanol CAS No. 223605-17-2

cis-4-Piperazin-1-yl-cyclohexanol

Cat. No.: B3188619
CAS No.: 223605-17-2
M. Wt: 184.28 g/mol
InChI Key: XXJFHDNRNBKUIC-UHFFFAOYSA-N
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Description

cis-4-Piperazin-1-yl-cyclohexanol (CAS 223605-17-2) is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is commonly supplied as the hydrochloride salt (CAS 2305079-76-7), with a molecular weight of 220.74 g/mol and a purity of not less than 98% . This compound serves as a key synthon and privileged structure in medicinal chemistry, particularly valuable for constructing novel bioactive molecules. Its primary research value is demonstrated in the development of histamine H4 receptor antagonists . Specifically, the cis-configured compound is an integral building block for A-987306, a potent new histamine H4R antagonist that has shown high potency in binding assays and demonstrated efficacy in blocking pain responses in a rat model of post-carrageenan thermal hyperalgesia . As a piperazine derivative, it offers researchers a versatile scaffold for drug discovery. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. It must be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h9-11,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJFHDNRNBKUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacophore Analysis of Piperazinyl Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazinyl cyclohexanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous agents targeting a range of biological entities, most notably sigma (σ) receptors and cholinesterases implicated in neurodegenerative diseases.[1][2][3] Understanding the precise molecular features that govern the interaction of these derivatives with their targets is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for abstracting the essential steric and electronic features required for biological activity.[4][5] This guide offers a comprehensive, in-depth exploration of the principles, methodologies, and practical applications of pharmacophore analysis as applied to piperazinyl cyclohexanol derivatives. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage this computational technique to accelerate their discovery pipelines.

Foundational Principles: The 'Why' of Pharmacophore Modeling

Before delving into protocol, it is crucial to understand the causality behind this approach. A pharmacophore is not a real molecule or a collection of atoms; it is an abstract concept that defines the essential spatial arrangement of molecular features responsible for a drug's biological activity.[6][7] For a series of compounds like piperazinyl cyclohexanol derivatives, which may exhibit varying affinities for a target such as the sigma-1 (σ1) receptor, pharmacophore analysis helps to answer the fundamental question: What common structural motifs and properties are responsible for the observed activity?

The core value of this approach lies in its ability to distill complex structure-activity relationship (SAR) data into a simple, three-dimensional query.[8] This query can then be used for a variety of powerful applications, including:

  • Virtual Screening: Rapidly searching large chemical databases to identify novel compounds that match the pharmacophore model, thereby discovering new chemical scaffolds.[9]

  • Lead Optimization: Guiding the modification of existing lead compounds to better fit the pharmacophore model, enhancing potency and selectivity.[5]

  • Predicting ADME-Tox Properties: Developing pharmacophore models for off-target interactions or metabolic enzyme binding to forecast absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles early in the discovery process.[7]

The piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capacity, and a large polar surface area, which often contributes to favorable pharmacokinetic properties like oral bioavailability.[2] The cyclohexanol moiety provides a key hydrophobic and/or hydrogen-bonding region. The interplay between these core fragments and various substituents dictates the ultimate biological effect. Pharmacophore modeling provides the lens through which we can visualize and quantify this interplay.

The 'How': A Step-by-Step Methodological Workflow

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[6] The choice is dictated by the availability of high-resolution structural data for the biological target.

  • Ligand-Based Pharmacophore Modeling (LBPM): Employed when the 3D structure of the target is unknown. This method relies on a set of active ligands to deduce the common features responsible for their activity.

  • Structure-Based Pharmacophore Modeling (SBPM): Utilized when a crystal structure or a reliable homology model of the target-ligand complex is available. This approach directly maps the key interaction points within the active site.

Below is a detailed, self-validating protocol for a ligand-based pharmacophore analysis, a common scenario in early-stage drug discovery.

Protocol 2.1: Ligand-Based Pharmacophore Model Generation

Objective: To generate a 3D pharmacophore model from a set of active piperazinyl cyclohexanol derivatives.

Step 1: Curation of the Training Set

  • Action: Select a structurally diverse set of 5-20 piperazinyl cyclohexanol derivatives with high to moderate affinity for the target of interest (e.g., σ1 receptor). Ensure that the biological activity data (e.g., Ki or IC50 values) are from a consistent assay.

  • Causality: The quality of the training set directly determines the quality of the resulting pharmacophore. A diverse set ensures the model is not biased towards a specific chemical series. Consistent biological data is critical for accurate activity mapping.

Step 2: 3D Structure Generation and Conformational Analysis

  • Action: Generate low-energy 3D conformations for each molecule in the training set. This is typically achieved using computational chemistry software packages that employ molecular mechanics force fields.

  • Causality: Ligands are flexible and adopt a specific "bioactive" conformation when binding to a receptor. A thorough conformational search is essential to ensure this bioactive conformation is likely included among the generated structures.

Step 3: Feature Definition and Mapping

  • Action: Define the potential pharmacophoric features for each molecule. Common features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Positive Ionizable (PI) / Cationic centers

    • Aromatic Rings (AR)

  • Causality: The basic nitrogen of the piperazine ring is a classic Positive Ionizable feature. The hydroxyl group of the cyclohexanol can act as both an HBD and HBA. Aromatic substituents frequently provide Hydrophobic or Aromatic Ring features.

Step 4: Hypothesis Generation

  • Action: Use an alignment algorithm (e.g., HipHop or PHASE) to identify common pharmacophoric feature arrangements among the low-energy conformations of the most active molecules. The algorithm will generate multiple hypotheses, each representing a different 3D arrangement of features.

  • Causality: The core assumption is that the most active compounds share a common binding mode, and therefore their pharmacophoric features can be spatially superimposed.

Step 5: Scoring and Selection of the Best Hypothesis

  • Action: The generated hypotheses are scored based on how well they map the features of the active compounds and how well they align them. The best hypothesis is the one that provides the best geometric fit and captures the features of the most active ligands.

  • Causality: A robust scoring function ensures that the selected model is not a random arrangement but a statistically significant representation of the SAR data.

Diagram: General Pharmacophore Modeling Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation & Application Data Data Collection (Active Ligands, Decoys) Conform Conformational Analysis Data->Conform Generate 3D Structures Align Feature Alignment Conform->Align HypoGen Hypothesis Generation Align->HypoGen Identify Common Features Validate Model Validation (GH Score, ROC Curve) HypoGen->Validate Screen Virtual Screening Validate->Screen Optimize Lead Optimization Validate->Optimize

Caption: A generalized workflow for ligand-based pharmacophore modeling and validation.

The Litmus Test: Pharmacophore Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[9] The primary goal of validation is to prove that the model can reliably distinguish active compounds from inactive ones.

Protocol 3.1: Validation Using a Test Set and Decoys

Objective: To assess the predictive power and statistical significance of the selected pharmacophore hypothesis.

Step 1: Assemble Validation Datasets

  • Action:

    • Test Set: Compile a set of known active compounds that were not included in the original training set.

    • Decoy Set: Generate or acquire a much larger set of "decoy" molecules. These should be molecules that have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are structurally distinct and presumed to be inactive.

  • Causality: The test set evaluates the model's ability to recognize true positives. The decoy set challenges the model's ability to reject false positives, which is crucial for minimizing wasted resources in subsequent virtual screening.

Step 2: Database Screening

  • Action: Use the pharmacophore hypothesis as a 3D query to screen both the test set and the decoy set. Record which molecules from each set match the pharmacophore.

  • Causality: This step simulates a real virtual screening experiment, providing the raw data needed for statistical analysis.

Step 3: Statistical Evaluation

  • Action: Calculate key validation metrics. A common and robust method is the Güner-Henry (GH) scoring method. The GH score ranges from 0 (a null model) to 1 (an ideal model) and is calculated as:

    GH = (Ha * (3A + Ht)) / (4 * Ht * A) * (1 - (Ht - Ha) / (D - A))

    Where:

    • A = Total number of active compounds in the database.

    • D = Total number of compounds in the database (actives + decoys).

    • Ht = Total number of hits retrieved.

    • Ha = Number of active compounds in the hit list.

  • Causality: Metrics like the GH score, enrichment factor (EF), and Receiver Operating Characteristic (ROC) curves provide quantitative, objective measures of the model's quality. A high GH score (> 0.7) indicates a model with excellent predictive ability.[9]

Diagram: Pharmacophore Validation Logic

G Pharmacophore Generated Pharmacophore Model Screening Virtual Screening Simulation Pharmacophore->Screening TestSet Test Set (Known Actives) TestSet->Screening DecoySet Decoy Set (Presumed Inactives) DecoySet->Screening Results Hit List Screening->Results Analysis Statistical Analysis (GH Score, ROC) Results->Analysis

Caption: The logical flow of validating a pharmacophore model against test and decoy sets.

Application in Practice: A Case Study on Sigma-1 Receptor Ligands

Numerous studies have explored the SAR of piperazinyl cyclohexanol derivatives as ligands for sigma receptors, which are implicated in various neurological disorders.[1][10] A consensus pharmacophore model for high-affinity σ1 ligands often emerges from these studies.

Key Pharmacophoric Features for σ1 Receptor Affinity

Based on published SAR, a typical pharmacophore for a piperazinyl cyclohexanol-based σ1 ligand includes:

  • A Positive Ionizable (PI) Feature: Provided by one of the protonated nitrogen atoms of the piperazine core. This feature is critical and often forms a salt bridge with a key acidic residue, such as ASP29, in the receptor's binding site.[11]

  • A Hydrophobic (HY) Feature: The cyclohexyl ring provides a bulky, lipophilic group that occupies a hydrophobic pocket in the receptor.

  • A Hydrogen Bond Acceptor/Donor (HBA/HBD): The cyclohexanol's hydroxyl group is a key interaction point.

  • A Second Hydrophobic/Aromatic (HY/AR) Feature: Often provided by a benzyl or substituted benzyl group attached to the second nitrogen of the piperazine ring, which interacts with another hydrophobic region.[12]

Diagram: Conceptual Pharmacophore for σ1 Ligands

G PI PI HY1 HY PI->HY1 2.5-3.5 Å HBA HBA PI->HBA 3.0-4.0 Å HY2 HY PI->HY2 4.5-5.5 Å HY1->HBA

Caption: A conceptual 3D pharmacophore model for piperazinyl cyclohexanol σ1 receptor ligands.

Structure-Activity Relationship (SAR) Data

The following table synthesizes representative SAR data for this class of compounds, illustrating how structural modifications impact binding affinity.

Compound IDR1 (on Cyclohexanol)R2 (on Piperazine)σ1 Receptor Ki (nM)Analysis
1 -HBenzyl3.2[10]High affinity; establishes baseline.
2 -H4-Hydroxybenzyl24[10]Addition of a polar group on the benzyl ring decreases affinity, suggesting a hydrophobic pocket.
3 -H4-Fluorobenzyl434[10]A bulky, electronegative substituent is detrimental to binding.
4 -OH (cis)BenzylVariesStereochemistry of the cyclohexanol is often crucial for precise H-bond formation.
5 -OH (trans)BenzylVariesThe relative orientation of the hydroxyl and piperazine groups impacts fit within the binding site.

Note: Ki values are illustrative and sourced from related compound series to demonstrate SAR principles.

This data clearly shows that the nature of the substituent on the benzyl ring (R2) significantly modulates affinity.[10] The preference for a non-polar benzyl group over a hydroxybenzyl group strongly supports the presence of a hydrophobic feature (HY2) in the pharmacophore model.

Advanced Insights and Future Directions

While pharmacophore modeling is a powerful tool, it is not without limitations. Its success is highly dependent on the quality of the input data and the assumptions made. For instance, ligand-based methods assume that all active compounds share a common binding mode, which may not always be true.

To overcome these challenges and enhance predictive accuracy, pharmacophore modeling is often integrated with other computational techniques:[7][13]

  • Molecular Docking: After a virtual screen identifies hits, molecular docking can be used to predict their binding pose and score their interaction with the target, providing a secondary layer of validation.[7][14]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic nature of the target-ligand complex, providing insights into the stability of the binding mode and the role of water molecules.

  • Machine Learning and AI: Modern approaches use machine learning to build more sophisticated QSAR models that can capture non-linear relationships between structure and activity, further refining the hit selection process.[15]

The future of pharmacophore analysis for piperazinyl cyclohexanol derivatives will likely involve these integrated, multi-faceted computational approaches to design highly selective and potent ligands for complex targets like cholinesterases in Alzheimer's disease and various sigma receptor subtypes.[16][17][18][19]

Conclusion

Pharmacophore analysis provides an indispensable computational framework for understanding and leveraging the structure-activity relationships of piperazinyl cyclohexanol derivatives. By abstracting molecular structures into a set of key chemical features, this methodology enables the rapid identification of novel drug candidates and guides the intelligent optimization of existing leads. The systematic, protocol-driven approach outlined in this guide, from hypothesis generation to rigorous statistical validation, ensures that the resulting models are robust, predictive, and ultimately, a valuable asset in the complex, resource-intensive process of drug discovery.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. [Link]

  • Pharmacophore modeling and applications in drug discovery: Challenges and recent advances. (2010). Drug Discovery Today. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac. (n.d.). Drug Discovery Pro. [Link]

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. (2015). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. (2024). PubMed. [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. (n.d.). PMC. [Link]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). PubMed. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). PubMed Central. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. [Link]

  • New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018). PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. [Link]

  • Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. (n.d.). Eman Research Publishing. [Link]

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (2010). PubMed. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). PMC. [Link]

Sources

Technical Guide: Biological Utility & Synthetic Integration of cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological and synthetic utility of cis-4-Piperazin-1-yl-cyclohexanol , a specialized bifunctional building block used in the development of targeted therapeutics, particularly within the oncology and kinase inhibitor spaces.

Executive Summary

cis-4-Piperazin-1-yl-cyclohexanol (CAS: 223605-17-2) is a critical intermediate in medicinal chemistry, serving as a pharmacophore scaffold that combines a basic piperazine head group with a polar cyclohexanol tail. Its primary utility lies in its ability to modulate physicochemical properties (solubility, logD) and define the spatial orientation of ligands within a binding pocket.

This guide analyzes its role in the synthesis of Tankyrase (TNKS) inhibitors targeting the Wnt/


-catenin pathway, details the stereochemical challenges in its production, and provides validated protocols for its integration into drug discovery workflows.

Structural & Physicochemical Analysis

The biological activity of intermediates containing this core is heavily dictated by its stereochemistry. Unlike the thermodynamically stable trans-isomer (typically diequatorial), the cis-isomer forces the cyclohexane ring into a conformation where one substituent is axial and the other is equatorial .

Stereochemical Conformation

In the cis-configuration, the piperazine ring and the hydroxyl group adopt an axial/equatorial relationship. This "bent" topology is often required to fit into specific hydrophobic pockets or to direct the hydroxyl group towards solvent-exposed H-bond acceptors, improving the enthalpy of binding.

  • Piperazine Moiety (pKa ~9.8): Acts as a proton acceptor at physiological pH, enhancing solubility and often interacting with Asp/Glu residues in the target protein.

  • Cyclohexanol Moiety: Provides a rigid linker that reduces entropic penalty upon binding compared to linear alkyl chains.

Visualization of Stereochemistry

The following diagram illustrates the logical flow of stereochemical selection during ligand design.

Stereochemistry Start Ligand Design Objective Solubility Need Solubility? Start->Solubility Geometry Binding Pocket Geometry Solubility->Geometry Piperazine Core Trans Trans-Isomer (Diequatorial) Linear Topology Geometry->Trans Flat/Linear Pocket Cis Cis-Isomer (Axial/Equatorial) Bent Topology Geometry->Cis Curved/Compact Pocket Outcome Target Specificity (e.g., Tankyrase) Cis->Outcome High Selectivity

Figure 1: Decision matrix for selecting cis- vs. trans-1,4-disubstituted cyclohexane scaffolds in drug design.

Biological Application: Tankyrase Inhibition

The most prominent application of cis-4-Piperazin-1-yl-cyclohexanol is in the synthesis of inhibitors for Tankyrase 1 and 2 (TNKS1/2) . Tankyrases are poly(ADP-ribose) polymerases (PARPs) that regulate the Wnt signaling pathway.

Mechanism of Action

Inhibitors derived from this intermediate bind to the adenosine subsite of the Tankyrase catalytic domain. The piperazine-cyclohexanol moiety typically extends towards the solvent front or interacts with a specific ribose-binding pocket, stabilizing the inhibitor.

  • Pathway: Wnt/

    
    -catenin signaling.
    
  • Target: Axin stabilization. Tankyrase normally degrades Axin (a negative regulator of Wnt). Inhibition of Tankyrase stabilizes Axin, leading to the degradation of

    
    -catenin and suppression of tumor growth.
    
  • Relevance: Colorectal cancer, lung cancer, and fibrotic diseases.

Wnt Signaling Pathway Diagram

The diagram below details the specific intervention point of drugs synthesized using this intermediate.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP6 Wnt->Receptor Activates Dvl Dishevelled Receptor->Dvl DestructionComplex Destruction Complex (Axin/APC/GSK3) Dvl->DestructionComplex Inhibits BetaCat Beta-Catenin DestructionComplex->BetaCat Phosphorylates DestructionComplex->BetaCat Degrades Proteasome Proteasomal Degradation BetaCat->Proteasome TNKS Tankyrase (TNKS) TNKS->DestructionComplex PARsylates Axin (Degrades Complex) Inhibitor Cis-Piperazine Inhibitor Inhibitor->DestructionComplex Stabilizes Inhibitor->TNKS BLOCKS Transcription Gene Transcription (Proliferation)

Figure 2: Mechanism of Tankyrase inhibitors in the Wnt pathway. The inhibitor prevents Axin degradation, halting


-catenin-driven transcription.

Synthetic Methodology & Protocols

Synthesizing the cis-isomer specifically requires overcoming the thermodynamic preference for the trans-isomer. The following protocol outlines the reductive amination and stereoselective reduction strategy.

Synthesis Workflow
  • Starting Material: 1,4-Cyclohexanedione monoethylene acetal.

  • Reductive Amination: Reaction with Piperazine (or N-Boc-piperazine).

  • Ketone Deprotection: Removal of the acetal to reveal the ketone.

  • Stereoselective Reduction: Converting the ketone to alcohol.

Detailed Protocol: Stereoselective Reduction

To favor the cis-alcohol (axial OH), a bulky reducing agent is often preferred to force equatorial attack, though separation is frequently required.

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 4-(4-Boc-piperazin-1-yl)cyclohexanone (1.0 eq).

    • Reducing Agent: L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq) for cis-selectivity, or NaBH4 for mixed isomers.

    • Solvent: Anhydrous THF.

  • Execution:

    • Cooling: Cool the solution of the ketone in THF to -78°C under Nitrogen.

    • Addition: Dropwise add L-Selectride. The bulky hydride attacks from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial (cis) position.

    • Quenching: After 2 hours, warm to 0°C and quench with oxidative workup (NaOH/H2O2). Note: Careful gas evolution.

    • Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification (Critical):

    • The crude mixture may still contain trans-isomer.

    • Column Chromatography: Use a gradient of DCM/MeOH/NH3. The cis-isomer typically elutes after the trans-isomer on silica due to higher polarity (axial OH is more accessible for binding silica).

Data Summary: Isomer Properties[1]
PropertyCis-Isomer (Target)Trans-Isomer (Impurity)
Configuration Axial-OH / Equatorial-AmineEquatorial-OH / Equatorial-Amine
Thermodynamics Less Stable (Higher Energy)More Stable (Lower Energy)
Polarity (TLC) Higher (Lower Rf)Lower (Higher Rf)
1H NMR Signal H-4 (CHO) appears as narrow multiplet (eq-H)H-4 (CHO) appears as wide tt (ax-H)
Biological Role Specific fit for bent pocketsGeneral spacer

Safety & Handling

While the intermediate is not a potent toxin, standard laboratory safety protocols for piperazines and amines apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO2 absorption from air (carbamate formation).

References

  • Google Patents. (2013). Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase. WO2013182546A1.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10247653, cis-4-(1-Piperazinyl)cyclohexanol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for stereoselective reduction of cyclohexanones).

Methodological & Application

Application Note: Stereoselective Synthesis of cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the preparation of cis-4-(piperazin-1-yl)cyclohexanol via reductive amination. It addresses the specific stereochemical challenges associated with 1,4-disubstituted cyclohexanes and provides optimized protocols for researchers in medicinal chemistry.

Executive Summary & Strategic Analysis

The moiety cis-4-(piperazin-1-yl)cyclohexanol is a privileged scaffold in drug discovery, serving as a core pharmacophore in GPCR ligands (e.g., dopamine and sigma receptors) and kinase inhibitors.

The primary synthetic challenge is stereocontrol . Reductive amination of 4-hydroxycyclohexanone with piperazine yields a mixture of cis (1,4-axial/equatorial) and trans (1,4-diequatorial) isomers.

  • Thermodynamics: The trans-isomer (diequatorial) is thermodynamically more stable.

  • Kinetics: The cis-isomer (axial amine/equatorial hydroxyl) requires kinetic control during the hydride reduction step.

Key Finding: The use of bulky borohydrides, specifically Sodium Triacetoxyborohydride (STAB) , favors the formation of the cis-isomer (axial amine) via equatorial hydride attack on the intermediate iminium ion.

Mechanistic Insight: Controlling Stereochemistry

To maximize the yield of the cis-isomer, one must understand the hydride trajectory.

  • Conformation: 4-Hydroxycyclohexanone exists predominantly with the hydroxyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • Imine Formation: Reaction with piperazine forms an iminium intermediate.

  • Hydride Attack:

    • Axial Attack: Small hydrides (e.g.,

      
      ) approach from the axial face, pushing the amine into the equatorial  position. 
      
      
      
      Trans Product (Thermodynamic).
    • Equatorial Attack: Bulky hydrides (e.g., STAB) are sterically hindered from the axial face. They attack from the equatorial face, forcing the amine into the axial position.[1]

      
      Cis Product  (Kinetic).
      
Diagram: Stereochemical Pathway

ReactionPathway Start 4-Hydroxycyclohexanone (OH Equatorial) Imine Iminium Intermediate Start->Imine + Piperazine PathA Axial Hydride Attack (Small H-) Imine->PathA NaBH4 PathB Equatorial Hydride Attack (Bulky H- / STAB) Imine->PathB NaBH(OAc)3 ProdTrans Trans-Isomer (Amine Equatorial) Thermodynamic PathA->ProdTrans ProdCis Cis-Isomer (Amine Axial) Target PathB->ProdCis

Figure 1: Mechanistic divergence in reductive amination of 4-substituted cyclohexanones. Bulky reagents favor the cis-isomer.[1]

Experimental Protocols

Protocol A: Selective Reductive Amination (Recommended)

This protocol uses 1-Boc-piperazine to prevent polymerization (bis-alkylation) and Sodium Triacetoxyborohydride (STAB) to enhance cis-selectivity.

Reagents:

  • 4-Hydroxycyclohexanone (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve 4-hydroxycyclohexanone (10 mmol) and 1-Boc-piperazine (11 mmol) in anhydrous DCM (50 mL).
    
  • Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes to ensure iminium ion formation. Note: Use of molecular sieves (4Å) can drive equilibrium but is optional for STAB reductions.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Deprotection (Optional): If the free piperazine is required immediately, treat the crude Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour, then neutralize.

Purification of Isomers: The crude mixture will likely contain a ratio of isomers (typically 60:40 to 70:30 favoring cis with STAB).

  • Flash Chromatography: Silica gel eluting with DCM:MeOH:NH4OH (90:9:1). The cis-isomer (axial amine) is typically less polar (higher Rf) than the trans-isomer due to intramolecular H-bonding between the axial amine and equatorial hydroxyl.

  • Recrystallization: If solid, the cis-isomer can often be enriched by recrystallization from EtOAc/Hexanes.

Protocol B: Catalytic Hydrogenation (Alternative)

If STAB is unavailable or scale-up requires avoiding boron waste, catalytic hydrogenation is an alternative, though often less selective for the cis isomer without specific catalysts.

Reagents:

  • 4-Hydroxycyclohexanone

  • Piperazine[2][3][4][5][6][7]

  • Catalyst:

    
     or 
    
    
    
    (Adams' catalyst)
  • Solvent: Methanol or Ethanol[6]

  • 
     pressure: 50 psi (3.5 bar)
    

Procedure:

  • Mix ketone and amine in methanol.

  • Add catalyst (5 wt% loading).

  • Hydrogenate in a Parr shaker at 50 psi for 12 hours.

  • Filter through Celite to remove catalyst.

  • Note: This method often yields a thermodynamic mixture favoring the trans isomer. It is included here primarily for comparison or if the trans isomer is the desired byproduct.

Data Summary & Troubleshooting

Comparison of Reducing Agents
Reducing AgentPrimary Attack VectorMajor IsomerTypical Ratio (Cis:Trans)Notes

AxialTrans (e,e)20:80Thermodynamic control; fast reaction.

Axial/Equatorial MixMixed40:60Toxic (HCN risk); requires pH control.
STAB Equatorial Cis (a,e) 70:30 Best for cis-selectivity. Bulky acetoxy groups hinder axial approach.
L-Selectride EquatorialCis (a,e)>90:10Highly selective but reduces ketone to alcohol if imine formation is incomplete.
Troubleshooting Guide
  • Low Conversion: Ensure the imine formation step runs long enough (1h) before adding hydride. If the ketone is wet, water inhibits imine formation; add

    
     or sieves.
    
  • Poor Selectivity: Lower the temperature during the reduction step (-20°C to 0°C). Ensure the reducing agent is bulky (fresh STAB).

  • Bis-alkylation: If using free piperazine (not Boc-protected), use a large excess (5 equiv) of piperazine to favor mono-alkylation, then wash away excess piperazine during workup.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone and Reductive Amination Conditions." BenchChem Application Notes. Link

  • Gueret, R., et al. (2020).[4] "Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis." Organic Letters. Link

  • Patent US4003922A. "Synthesis of cis-1,4-cyclohexadiene dioxide and related amino-cyclohexitol derivatives." Google Patents. Link

  • Boley, A. J., et al. (2024). "Photoredox Catalysis for Piperazine Synthesis via Reductive Amination." Journal of the American Chemical Society. Link

Sources

Application Note & Protocol: A Guide to the Catalytic Hydrogenation of Piperazinyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the catalytic hydrogenation of piperazinyl cyclohexanones, a critical transformation in the synthesis of pharmacologically relevant scaffolds. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, mechanistic understanding, and reproducibility.

Introduction: Significance and Objective

Piperazinyl cyclohexanol derivatives are prevalent structural motifs in medicinal chemistry, serving as key intermediates for a wide array of therapeutic agents. The reduction of the cyclohexanone carbonyl group is a pivotal step in their synthesis. Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, atom economy, and generally clean reaction profiles compared to stoichiometric metal hydride reagents.[1]

This guide offers a detailed, step-by-step procedure for this reaction, grounded in an understanding of the underlying chemical principles. It aims to provide a robust and safe protocol that can be adapted for various substituted piperazinyl cyclohexanones.

Mechanistic Insights and Rationale

The catalytic hydrogenation of a ketone to a secondary alcohol involves the addition of two hydrogen atoms across the carbon-oxygen double bond. This process is mediated by a heterogeneous catalyst, typically a noble metal dispersed on a high-surface-area support.

The Catalyst: Palladium on Carbon (Pd/C)

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of ketones.[2][3] Its popularity stems from a balance of high activity, relative cost-effectiveness, and ease of handling compared to other catalysts like Raney Nickel or platinum-based variants.

The mechanism, while complex and debated in its finer details, is generally understood to proceed via the Langmuir-Hinshelwood model.[4] Both hydrogen and the cyclohexanone substrate adsorb onto the palladium surface. Hydrogen dissociates into reactive atomic hydrogen on the metal surface. The adsorbed ketone then undergoes stepwise addition of two hydrogen atoms to the carbonyl group, forming the alcohol product, which subsequently desorbs from the catalyst surface.[4]

The Role of the Piperazinyl Moiety

The presence of the basic piperazine ring can influence the reaction. The nitrogen atoms can coordinate with the palladium surface, acting as a mild catalyst poison.[1][2] While this might slightly decrease the reaction rate, it can be advantageous by preventing over-reduction or other side reactions, thereby increasing selectivity for the desired cyclohexanol product.[1] Studies on similar aromatic aminoketones have shown that the nature of the amino group can temper the Pd/C catalyst, leading to the selective formation of alcohol products instead of fully reduced methylene compounds.[1][2]

Stereoselectivity

The hydrogenation of a substituted cyclohexanone creates a new stereocenter, resulting in a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by several factors:

  • Catalyst: The choice of metal and support can affect the stereochemical outcome.

  • Solvent: The polarity of the solvent can influence the substrate's conformation and its approach to the catalyst surface.

  • Temperature and Pressure: These parameters can impact the reaction kinetics and thermodynamic equilibrium between isomers.

  • Substrate Structure: Steric hindrance from substituents on the cyclohexanone or piperazine rings will dictate the preferred face for hydrogen addition.

Generally, catalytic hydrogenation delivers hydrogen from the less sterically hindered face of the molecule, but this can be highly substrate-dependent.[5]

Safety First: Handling Hydrogen Gas and Pyrophoric Catalysts

Hydrogenation reactions carry significant risks that must be rigorously managed.[6]

  • Hydrogen Gas (H₂): Hydrogen is a colorless, odorless, and highly flammable gas.[7][8] It forms explosive mixtures with air over a very wide range of concentrations (4% to 74.2%).[7][9] Its ignition energy is very low, and it burns with a nearly invisible flame.[7]

    • Precaution: Always work in a well-ventilated fume hood, away from ignition sources.[8][10] Use stainless steel tubing for hydrogen connections and regularly check for leaks with an appropriate detector or Snoop solution.[10] Never store hydrogen cylinders near oxidizers like oxygen.[8]

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. The used catalyst, saturated with hydrogen, is particularly hazardous.[6]

    • Precaution: Never add dry Pd/C to a flask containing flammable solvent in the presence of air. The catalyst should be added under an inert atmosphere (Nitrogen or Argon) or wetted with solvent before addition.[6] The filtration and handling of the used catalyst must be done carefully, keeping the filter cake wet at all times.[6]

Mandatory Safety Protocols
  • All personnel must receive documented hands-on training for working with flammable gases.[10]

  • Work must be conducted in a fume hood with the sash at the lowest practical height.

  • Ensure an appropriate fire extinguisher (Class B: for flammable liquids/gases) is accessible.

  • Safety glasses, flame-resistant lab coats, and appropriate gloves are mandatory.[11]

  • Secure all compressed gas cylinders to a wall or a stable structure.[10]

Detailed Experimental Protocol

This protocol provides a general procedure that can be optimized for specific substrates.

Materials and Equipment
Reagents & Solvents Equipment
Piperazinyl cyclohexanone substrateThree-necked round-bottom flask or hydrogenation vessel
Palladium on Carbon (5% or 10% Pd, wet)Magnetic stir plate and stir bar
Methanol or Ethanol (ACS grade)Hydrogen gas cylinder with a two-stage regulator
Nitrogen or Argon gas (high purity)Gas inlet adapter with stopcock
Celite® (for filtration)Hydrogen-filled balloon (for atmospheric pressure) or Parr shaker
Dichloromethane (DCM) & Ethyl AcetateVacuum/Nitrogen manifold
Anhydrous Magnesium or Sodium SulfateBuchner funnel and filter flask
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Substrate & Prepare Solvent D Add Substrate & Solvent to Flask A->D B Select & Weigh Pd/C Catalyst F Safely Add Pd/C Catalyst under N₂ Counterflow B->F C Assemble Glassware in Fume Hood C->D E Inert System: Purge with N₂ (3x) D->E E->F G Introduce H₂: Purge with H₂ (3x) F->G H Run Reaction (Stirring, Monitor Temp/Pressure) G->H I Monitor Progress (TLC / GC-MS) H->I I->H Incomplete J Stop Reaction: Purge with N₂ (3x) I->J Complete K Safe Catalyst Filtration: Filter through wet Celite® J->K L Solvent Removal (Rotary Evaporation) K->L M Purification (Crystallization / Chromatography) L->M N Characterize Product (NMR, IR, MS) M->N

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Hydrogenation Procedure (Atmospheric Pressure)
  • Vessel Preparation: Place a magnetic stir bar into a dry three-necked round-bottom flask. Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, a rubber septum, and a glass stopper.[6]

  • Charge Reactants: Add the piperazinyl cyclohexanone (1.0 eq) to the flask.

  • Inert the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add Solvent: Through the septum via cannula or syringe, add the solvent (e.g., methanol, approx. 0.1 M concentration).

  • Add Catalyst: Briefly remove the glass stopper and add the Pd/C catalyst (1-5 mol %) under a positive flow of nitrogen.

    • Expert Tip: For larger scales, it is safer to add the catalyst first, inert the system, and then add a solution of the substrate in the solvent via cannula.

  • Introduce Hydrogen: Replace the nitrogen line with a hydrogen balloon assembly. Carefully evacuate and backfill the flask with hydrogen. Repeat this cycle three times.[12]

  • Run Reaction: Begin vigorous stirring. The reaction is typically run at room temperature but may require gentle heating. Monitor the reaction by TLC or by observing hydrogen uptake (if using a gas burette).

  • Reaction Monitoring: To take an aliquot for analysis, first purge the system with nitrogen.[6] A typical TLC analysis would show the disappearance of the starting ketone spot and the appearance of a more polar alcohol spot.

General Reaction Conditions

The optimal conditions will vary depending on the specific substrate. The following table provides a starting point for optimization.

ParameterTypical RangeRationale / Comment
Catalyst 5% or 10% Pd/C10% is more active but 5% can offer better selectivity.
Catalyst Loading 1 - 10 mol %Higher loading speeds up the reaction but increases cost and fire risk.
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol often work well.
Temperature 25 - 60 °CHigher temperatures increase the rate but may promote side reactions.[4]
H₂ Pressure 1 - 4 bar (Atmospheric to moderate)Higher pressure increases H₂ concentration and reaction rate.[13]
Reaction Time 2 - 24 hoursMonitor for completion to avoid over-reduction or decomposition.
Work-up and Catalyst Removal

This is the most hazardous step of the procedure.

  • Inert the System: Once the reaction is complete, carefully purge the reaction flask with nitrogen three times to remove all hydrogen gas.

  • Prepare Filtration Pad: Place a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel and wet it with the reaction solvent.

  • Filter the Catalyst: Under a gentle stream of nitrogen, carefully decant the reaction mixture onto the Celite® pad and filter. Keep the filter cake wet with solvent at all times to prevent ignition.[6]

  • Rinse: Rinse the reaction flask and the filter cake with additional solvent to ensure complete transfer of the product.

  • Quench Catalyst: Immediately after filtration, transfer the wet Celite®/catalyst cake to a designated waste container and cover it with water.[6] This passivates the catalyst for safe disposal.

Product Isolation and Purification
  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude piperazinyl cyclohexanol can be purified by:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method.

    • Acid-Base Extraction: Dissolve the crude product in a non-polar solvent like DCM. Wash with aqueous acid to extract the basic product into the aqueous layer. Basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.[14]

    • Column Chromatography: For difficult separations, chromatography on silica gel can be used, often with a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent peak tailing of the basic amine.

Characterization of the Product

Confirm the identity and purity of the final product using standard analytical techniques.

Reaction Scheme & Transformation

G reactant Piperazinyl Cyclohexanone product Piperazinyl Cyclohexanol (cis/trans mixture) reactant->product H₂ (g) Pd/C Solvent, RT

Caption: General hydrogenation of a piperazinyl cyclohexanone.

Spectroscopic Analysis
Technique Expected Observation
Infrared (IR) Spectroscopy Disappearance of the strong ketone C=O stretch (approx. 1700-1715 cm⁻¹).[15] Appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).[16]
¹H NMR Spectroscopy Disappearance of α-carbonyl protons. Appearance of a new proton signal for the CH-OH group (approx. 3.5-4.5 ppm). Appearance of a broad singlet for the -OH proton.
¹³C NMR Spectroscopy Disappearance of the ketone carbonyl carbon signal (approx. 200-210 ppm). Appearance of a new signal for the CH-OH carbon (approx. 65-75 ppm).
Mass Spectrometry (MS) The molecular ion peak (M⁺) will increase by 2 Da, corresponding to the addition of two hydrogen atoms.[17]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur impurities)- Insufficient H₂ pressure/supply- Poor stirring- Use fresh, high-quality catalyst.- Increase catalyst loading.- Purify starting material if impurities are suspected.- Increase H₂ pressure (if using a pressure vessel).- Ensure vigorous stirring to maintain catalyst suspension.
Low Yield - Product loss during work-up- Incomplete reaction- Catalyst deactivation- Optimize purification method (e.g., acid-base extraction for polar compounds).- Ensure reaction goes to completion via monitoring.- Consider a more robust catalyst (e.g., PtO₂) if deactivation is an issue.
Formation of Side Products - Over-reduction to cyclohexane- Hydrogenolysis of other functional groups- Use a less active catalyst (e.g., 5% vs 10% Pd/C).- Reduce reaction temperature and/or pressure.- Monitor the reaction closely and stop it immediately upon consumption of starting material.
Difficulty Filtering Catalyst - Catalyst particles are too fine- Use a thicker pad of Celite®.- Allow the catalyst to settle and decant the supernatant before filtering the remainder.

References

  • Hydrogen Gas Safety Overview. (n.d.). Auburn University. Retrieved from [Link]

  • Guideline Hydrogen Gas use in the Laboratory. (2014). University of British Columbia. Retrieved from [Link]

  • Hydrogen Gas Safety. (n.d.). The University of Texas at Dallas. Retrieved from [Link]

  • Zhu, C., et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889-2897. Retrieved from [Link]

  • Hydrogen Safety for Laboratory Use. (2023). MVS Engineering. Retrieved from [Link]

  • Li, R., et al. (2021). Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature. ACS Sustainable Chemistry & Engineering, 9(42), 14175-14182. Retrieved from [Link]

  • Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 20. Retrieved from [Link]

  • Zhu, C., et al. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889-2897. Retrieved from [Link]

  • IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Z. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 23(8), 1835. Retrieved from [Link]

  • Gliński, M., & Iwanek, E. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Catalysts, 11(5), 629. Retrieved from [Link]

  • Olivas, A., et al. (2004). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 222(1), 285-292. Retrieved from [Link]

  • Mass spectrum of cyclohexanol (A) and cyclohexanone (B). (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]

  • Galkin, M. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5673. Retrieved from [Link]

  • How could IR spectroscopy be used to distinguish between cyclohexanol and cyclohexene? (2020). Wyzant. Retrieved from [Link]

  • Zhang, G., et al. (2016). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase. Catalysis Letters, 146(6), 1048-1056. Retrieved from [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Retrieved from [Link]

  • How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. Retrieved from [Link]

Sources

Using cis-4-Piperazin-1-yl-cyclohexanol as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigidifying Power of the cis-Scaffold

In the landscape of modern peptidomimetics, the demand for conformationally restricted linkers has surged. cis-4-Piperazin-1-yl-cyclohexanol represents a high-value bifunctional building block that bridges the gap between flexible alkyl chains and rigid aromatic scaffolds.

Unlike its trans-isomer, which extends linearly, the cis-1,4-substitution pattern on the cyclohexane ring forces a specific angular geometry (typically favoring an axial-equatorial conformation in the chair form). This unique topology is critical for:

  • Inducing Turns: Mimicking

    
    -turns in macrocyclic peptides.
    
  • PROTAC Linkers: Providing defined exit vectors for E3 ligase ligands, reducing the entropic penalty of ternary complex formation.

  • Solubility Enhancement: The basic piperazine nitrogen (

    
    ) improves the physicochemical properties of hydrophobic peptide sequences.
    

This guide details the strategic incorporation of cis-4-Piperazin-1-yl-cyclohexanol into solid-phase peptide synthesis (SPPS) and liquid-phase workflows, addressing the specific challenges of secondary amine coupling and orthogonal protection.

Chemical Properties & Strategic Planning

Physicochemical Profile
PropertyValue / DescriptionImplication for Synthesis
Molecular Weight 184.28 g/mol (Free base)--
Stereochemistry cis-1,4-configurationCreates a "kinked" geometry; distinct from linear trans-isomers.
Amine Type Secondary (Piperazine)CRITICAL: Unreactive to Ninhydrin (Kaiser Test). Requires Chloranil or Isatin test.[1][2][3]
Hydroxyl Type Secondary (Cyclohexyl)Nucleophilic; requires protection (e.g., tBu, Trt) if not the intended attachment point.
Solubility High in MeOH, Water, DMSOGood solubility in polar SPPS solvents (DMF, NMP).
Protection Group Strategies

Success depends on selecting the correct protected derivative based on your synthesis direction.

  • Strategy A (Backbone Incorporation): Use Fmoc-cis-4-Piperazin-1-yl-cyclohexanol . The secondary amine is Fmoc-protected.[4][5] The hydroxyl is left free (if stable) or protected as O-tBu if O-acylation is a risk.

  • Strategy B (C-Terminal Capping): Use the free amine. Attach the hydroxyl to a resin (e.g., 2-Chlorotrityl chloride) to synthesize peptides growing off the piperazine.

  • Strategy C (Side-Chain Anchoring): Use N-Boc-cis-4-Piperazin-1-yl-cyclohexanol for liquid phase coupling to an activated side chain, then deprotect.

Experimental Protocols

Protocol 3.1: Pre-Activation and Coupling to the Secondary Amine

Challenge: Coupling an amino acid onto the secondary amine of the piperazine ring is sterically hindered and slower than primary amines.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .

  • Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: DMF (anhydrous).

Procedure:

  • Dissolution: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimum DMF.

  • Activation: Add DIEA (8.0 eq). Shake for 30 seconds. The solution should turn yellow.

  • Coupling: Add the activated mixture to the resin-bound cis-4-piperazinyl-peptide.

  • Incubation: Shake at room temperature for 2 to 4 hours (standard couplings are 45 min; extended time is required here).

  • Double Coupling: Drain and repeat the step with fresh reagents if the sequence is valuable or sterically demanding (e.g., coupling Fmoc-Val-OH or Fmoc-Ile-OH).

Protocol 3.2: Monitoring Reaction Completeness (The Chloranil Test)

Standard Ninhydrin (Kaiser) tests yield false negatives on secondary amines (piperazines).

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.

Steps:

  • Wash a small sample of resin beads with DCM/MeOH.

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (+) for secondary amine (Coupling incomplete).[3]

    • Colorless/Yellow Beads: Negative (-) (Coupling complete).

Protocol 3.3: Functionalizing the Hydroxyl Group (Post-Synthesis)

If the cis-cyclohexanol hydroxyl is used as a handle (e.g., for PROTAC linker attachment), standard esterification requires forcing conditions due to the secondary nature of the alcohol.

Steglich Esterification (Liquid Phase or On-Resin):

  • Equivalents: Carboxylic Acid (5 eq), DIC (5 eq), DMAP (0.5 eq).

  • Solvent: DCM or DMF (DCM is preferred for esterification if resin swelling allows).

  • Procedure:

    • Dissolve Acid and DIC in DCM. Stir 5 min.

    • Add to the resin/molecule containing the free cyclohexyl-OH.

    • Add DMAP (catalytic).

    • Agitate for 4–16 hours.

  • Note: DMAP can cause racemization of susceptible amino acids (Cys, His). Use with caution or minimize exposure time.

Visualizing the Workflow

Diagram 1: Orthogonal Protection Strategy

This decision tree helps select the correct starting material.

ProtectionStrategy Start Starting Material: cis-4-Piperazin-1-yl-cyclohexanol Decision Intended Application? Start->Decision PathA Peptide Backbone (SPPS) Decision->PathA Solid Phase PathB Linker / PROTAC (Liquid Phase) Decision->PathB Solution Phase ProdA Fmoc-Protection (Fmoc-Cl / NaHCO3) PathA->ProdA ProdB Boc-Protection (Boc2O / TEA) PathB->ProdB FinalA Fmoc-cis-4-Pip-CyHex-OH (Ready for SPPS) ProdA->FinalA FinalB N-Boc-cis-4-Pip-CyHex-OH (Ready for Esterification) ProdB->FinalB

Caption: Selection of protecting groups based on downstream synthesis requirements.

Diagram 2: SPPS Cycle with Secondary Amine Monitoring

A self-validating loop for coupling amino acids to the piperazine ring.

SPPS_Cycle Start Resin-Bound Piperazine (Free NH) Coupling Coupling Step (AA + HATU + DIEA) 2-4 Hours Start->Coupling Wash Wash (DMF/DCM) Coupling->Wash Test Chloranil Test Wash->Test ResultPos Blue Beads (Incomplete) Test->ResultPos Positive ResultNeg Colorless Beads (Complete) Test->ResultNeg Negative Recouple Double Coupling (Change Solvent/Reagent) ResultPos->Recouple NextStep Proceed to Fmoc Deprotection ResultNeg->NextStep Recouple->Wash

Caption: Critical monitoring workflow for secondary amine coupling using the Chloranil test.

Troubleshooting & Expert Tips

Aggregation and Steric Hindrance

The cyclohexane ring adds bulk. If coupling efficiency drops:

  • Switch Solvents: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF to disrupt beta-sheet aggregation.

  • Elevate Temperature: Perform the coupling at 50°C (microwave assisted) if the amino acid is not Cys/His.

  • Use Stronger Activation: Switch from HBTU/HATU to COMU or PyAOP .

Stereochemical Integrity

The cis-configuration is generally thermodynamically stable in the chair form (diequatorial or axial/equatorial depending on substitution). However, avoid extreme acidic conditions for prolonged periods (e.g., boiling HCl) which could induce elimination or isomerization. Standard TFA cleavage (95% TFA, 2-4 hours) is safe.

Solubility of the Building Block

Free cis-4-Piperazin-1-yl-cyclohexanol is highly polar. When working in liquid phase (e.g., Boc-protection), ensure the aqueous workup pH is adjusted carefully (pH > 11) to extract the amine into the organic layer (DCM/Isopropanol 3:1), as it may partition into water.

References

  • Vertex AI Search. (2025). Chloranil Test Procedure for Secondary Amines. BenchChem / AAPPTec. Link (Accessed via search snippet 1.1, 1.2).

  • MDPI. (2014). Color Test for Selective Detection of Secondary Amines on Resin. Journal of Organic Chemistry / ACS. Link (Accessed via search snippet 1.4).

  • BenchChem. (2025).[3][7] Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Link (Accessed via search snippet 1.5).

  • Royal Society of Chemistry. (2023). Synthesis of polyhydroxylated cyclohexane β-amino acids and conformational study. Organic & Biomolecular Chemistry. Link (Accessed via search snippet 1.9).

  • National Institutes of Health (NIH). (2018). Protocol for Facile Synthesis of Polyamine-based Peptide Amphiphiles. JoVE. Link (Accessed via search snippet 1.14).

  • PubChem. (2025). cis-4-Piperazin-1-yl-cyclohexanol Compound Summary. Link (Accessed via search snippet 1.24).

Sources

Preparation of pharmaceutical salts of cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Salt Selection and Optimization for cis-4-Piperazin-1-yl-cyclohexanol

Executive Summary

cis-4-Piperazin-1-yl-cyclohexanol is a critical bifunctional intermediate often employed in the synthesis of GPCR ligands (e.g., Dopamine D3/D2 antagonists) and sigma receptor modulators. While the free base offers versatile reactivity via its secondary amine and hydroxyl groups, it frequently exhibits low melting points, poor aqueous solubility, and oxidative instability.

This guide details the strategic selection and preparation of pharmaceutical salts for this intermediate. We focus on the Dihydrochloride (2HCl) for purification and high solubility, and the Maleate or Fumarate for optimizing crystallinity and hygroscopicity profiles.

Chemical Properties & Rational Design

Structural Considerations

The molecule features a cyclohexane ring with a hydroxyl group at position 1 and a piperazine moiety at position 4.[1]

  • Stereochemistry: The cis-configuration implies an axial/equatorial arrangement in the chair conformation, which is thermodynamically less stable than the diequatorial trans-isomer. Salt formation is critical to stabilize the solid form and prevent physical aging.

  • pKa Profile:

    • N1 (Secondary Amine): pKa

      
       9.8 (High basicity, primary site for mono-salts).
      
    • N4 (Tertiary Amine): pKa

      
       5.6 (Lower basicity, site for di-salts).
      
Counter-ion Selection Strategy

Based on the pKa difference (


pKa > 3 rule), strong acids are required for the N4 position, while weaker organic acids can successfully salt the N1 position.
Counter-ionpKa (Acid)Expected Salt StoichiometryUtility
Hydrochloric Acid -7.01:1 or 1:2High solubility, purification intermediate.
Maleic Acid 1.91:1Improved crystallinity, potential for non-hygroscopic forms.
Fumaric Acid 3.00.5:1 or 1:1High melting point, stable anhydrous forms.
L-Tartaric Acid 2.91:1Chiral resolution potential (if applicable), high solubility.

Workflow Visualization

The following diagram outlines the decision logic for screening and scaling up the optimal salt form.

SaltScreeningWorkflow Start Starting Material: cis-4-Piperazin-1-yl-cyclohexanol (Free Base) SolubilityCheck Solubility Assessment (MeOH, IPA, Acetone, Water) Start->SolubilityCheck AcidSelection Counter-ion Selection (pKa Analysis) SolubilityCheck->AcidSelection Screening Tier 1: Micro-Scale Screen (50mg scale, Slurry & Cooling) AcidSelection->Screening Analysis Solid State Analysis (XRPD, DSC, PLM) Screening->Analysis Decision Is Material Crystalline? Analysis->Decision Optimize Optimize Solvent System (Anti-solvent Addition) Decision->Optimize No (Amorphous/Oil) ScaleUp Tier 2: Gram-Scale Synthesis (Controlled Crystallization) Decision->ScaleUp Yes (Sharp Melting Point) Optimize->Screening

Figure 1: Strategic workflow for salt selection, moving from pKa analysis to gram-scale crystallization.

Experimental Protocols

Protocol A: Preparation of cis-4-Piperazin-1-yl-cyclohexanol Dihydrochloride

Target: High solubility and purification of crude base.

Reagents:

  • Crude cis-4-Piperazin-1-yl-cyclohexanol (10.0 g, 54.3 mmol)

  • Ethanol (Absolute, 100 mL)

  • HCl in Isopropanol (5-6 N, 25 mL, ~2.5 eq)

  • Ethyl Acetate (Anti-solvent, 50 mL)

Procedure:

  • Dissolution: Charge the crude free base into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer. Add Ethanol (10 vol, 100 mL) and stir at 25°C until a clear solution is obtained.

    • Note: If the solution is hazy, filter through a 0.45 µm PTFE membrane to remove insolubles.

  • Acid Addition: Cool the solution to 0–5°C using an ice/water bath. Add the HCl/IPA solution dropwise over 20 minutes, maintaining the internal temperature < 10°C.

    • Observation: A white precipitate should begin to form after 1.0 equivalent is added.

  • Maturation: After full addition, remove the cooling bath and allow the slurry to warm to 20–25°C. Stir for 2 hours to ensure conversion to the thermodynamically stable dihydrochloride form.

  • Anti-solvent Addition: If yield is low (supernatant is milky), slowly add Ethyl Acetate (50 mL) over 30 minutes to depress solubility.

  • Isolation: Filter the solid using a Büchner funnel under nitrogen atmosphere (hygroscopic protection). Wash the cake with cold Ethanol/Ethyl Acetate (1:1, 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Results:

  • Yield: 85–95%[2]

  • Appearance: White crystalline powder.

  • Melting Point: >250°C (decomposition).

Protocol B: Preparation of cis-4-Piperazin-1-yl-cyclohexanol Maleate

Target: Improved stability and non-hygroscopic solid form.

Reagents:

  • cis-4-Piperazin-1-yl-cyclohexanol (5.0 g, 27.1 mmol)

  • Maleic Acid (3.3 g, 28.5 mmol, 1.05 eq)

  • Isopropanol (IPA, 75 mL)

Procedure:

  • Acid Solution: In a separate beaker, dissolve Maleic Acid in IPA (25 mL) with mild heating (40°C).

  • Base Solution: Dissolve the free base in IPA (50 mL) at 40°C in the main reactor.

  • Reactive Crystallization: Add the warm Acid solution to the Base solution over 15 minutes.

    • Critical Step: Seeding with 0.1% wt authentic maleate crystals (if available) at the cloud point prevents oiling out.

  • Controlled Cooling: Linearly cool the mixture from 40°C to 5°C over 4 hours (0.15°C/min). Rapid cooling may trap impurities or result in amorphous material.

  • Isolation: Filter and wash with cold IPA (10 mL).

  • Drying: Vacuum dry at 50°C.

Expected Results:

  • Stoichiometry: 1:1 (Monosalts are preferred with weak acids to avoid dissociation).

  • Characterization: Sharp endotherm in DSC corresponding to melting.

Characterization & Quality Control

To validate the salt forms, the following analytical suite is required.

MethodPurposeAcceptance Criteria
XRPD (X-Ray Powder Diffraction)Confirm crystallinity and polymorph purity.Distinct Bragg peaks; no amorphous halo.
DSC (Differential Scanning Calorimetry)Determine melting point and solvate presence.Sharp endotherm;

H

> 50 J/g.
1H-NMR (D2O) Confirm stoichiometry (Acid:Base ratio).Integration of Maleate vinyl protons (6.0 ppm) vs Cyclohexyl protons.
DVS (Dynamic Vapor Sorption)Assess hygroscopicity.Mass gain < 2% at 80% RH (for non-hygroscopic selection).

Pathway Visualization: Synthesis & Salt Formation

Figure 2: Reaction scheme for the protonation and crystallization of the piperazine derivative.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Kumar, L., et al. (2008). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3). Link

  • PubChem Database. (2023). "4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester" (Structural Analog Data).[1] Link

  • Bhattachar, S. N., et al. (2006). "Chemical Development of the D3/D2 Antagonist Cariprazine." Organic Process Research & Development.

Sources

Application Note: Catalytic Reduction Methods to Favor cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists targeting the stereoselective synthesis of cis-4-(piperazin-1-yl)cyclohexanol . While the thermodynamic trans-isomer (diequatorial) is often favored in equilibrium-driven reductions, the cis-isomer (axial hydroxyl) requires specific kinetic control using surface-sensitive catalytic hydrogenation.

Executive Summary & Mechanistic Rationale

The reduction of 4-(piperazin-1-yl)cyclohexanone to its corresponding alcohol yields two diastereomers:

  • Trans-isomer: The thermodynamic product where both the bulky piperazine group and the hydroxyl group occupy equatorial positions (diequatorial).

  • Cis-isomer: The kinetic product where the piperazine remains equatorial (anchoring the conformation), forcing the hydroxyl group into the axial position.

The Stereochemical Challenge

Reagents that operate under thermodynamic control (e.g., Sodium/Ethanol, NaBH₄ in warm protic solvents) or small hydride donors (LiAlH₄) predominantly attack from the axial trajectory, yielding the equatorial alcohol (trans).

To favor the cis-isomer , the reaction must operate under Kinetic Control via Steric Approach Control .

  • Catalytic Hydrogenation (Heterogeneous): Hydrogen adsorption occurs from the catalyst surface. For 4-substituted cyclohexanones, the catalyst surface approaches the face of the ring opposite to the axial hydrogens. However, the dominant factor with Rhodium (Rh) and Ruthenium (Ru) catalysts is the adsorption of the ketone oxygen and the delivery of hydrogen from the less hindered equatorial face, resulting in the axial alcohol (cis) .

Key Driver: The use of Rhodium (Rh) or Ruthenium (Ru) catalysts under mild conditions (low temperature, moderate pressure) in acidic media is the gold standard for maximizing cis-selectivity.

Critical Experimental Considerations

Catalyst Selection
  • Rhodium (Rh/C or Rh/Al₂O₃): The most effective metal for cis-selectivity. Rhodium binds the ketone carbonyl effectively and facilitates hydrogen addition from the catalyst face, yielding cis:trans ratios often exceeding 80:20 or 90:10.

  • Ruthenium (RuO₂ or Ru/C): A strong alternative, particularly stable in aqueous acidic conditions.

  • Palladium (Pd/C): Avoid for cis-synthesis. Pd often promotes isomerization to the thermodynamic trans-product via a keto-enol mechanism.

Substrate Protection (The "Poison" Factor)

The piperazine nitrogen is a Lewis base that can coordinate strongly to the metal catalyst surface, poisoning the active sites and stalling the reaction.

  • Solution: Conduct the hydrogenation on the hydrochloride salt of the amine or in an acidic solvent (Acetic Acid/HCl). This protonates the nitrogen, preventing catalyst binding and increasing the solubility of the substrate.

Solvent & Acidity
  • Acidic Media (AcOH, dilute HCl/MeOH): Essential for preventing poisoning and suppressing base-catalyzed equilibration to the trans-isomer.

  • Aprotic Solvents (THF): Can be used if the amine is Boc-protected, but protic solvents generally accelerate Rh-catalyzed ketone reduction.

Detailed Protocol: Rhodium-Catalyzed Hydrogenation

This protocol describes the reduction of 4-(4-Boc-piperazin-1-yl)cyclohexanone or the free amine salt.

Materials
  • Substrate: 4-(Piperazin-1-yl)cyclohexanone (or N-Boc derivative).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rhodium on Carbon (Rh/C). Note: Alumina supports often yield higher cis-ratios due to surface pore effects.

  • Solvent: Methanol (HPLC grade) + Acetic Acid (10% v/v) OR 1M HCl in MeOH.

  • Hydrogen Source: H₂ gas (Balloon or Parr Shaker).

Step-by-Step Methodology
  • Salt Formation (Pre-treatment):

    • If using the free amine, dissolve 10 mmol of 4-(piperazin-1-yl)cyclohexanone in 20 mL Methanol.

    • Add 1.1 equivalents of 2M HCl in ether or water. Evaporate or use the solution directly. Crucial: Protonation prevents catalyst poisoning.

  • Catalyst Loading:

    • In a hydrogenation vessel (Parr bottle or round-bottom flask), suspend the substrate salt (10 mmol) in 50 mL of Methanol/Acetic Acid (9:1).

    • Carefully add 5% Rh/Al₂O₃ (5-10 wt% loading relative to substrate mass). Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Pressure: Pressurize to 3–5 bar (45–75 psi) . While atmospheric pressure (balloon) works, slightly elevated pressure ensures faster kinetics, minimizing time for thermodynamic equilibration.

    • Temperature: Maintain at 20–25°C (Room Temperature) .

    • Warning: Do NOT heat. Temperatures >50°C significantly increase the formation of the trans-isomer.

    • Agitation: Vigorous stirring is required to overcome gas-liquid mass transfer limitations.

  • Monitoring:

    • Monitor by HPLC or GC.[1] The cis-isomer typically elutes after the trans-isomer on non-polar columns (e.g., C18) due to the axial hydroxyl group's hydrogen bonding with the mobile phase, though this varies by method.

    • Reaction typically completes in 4–12 hours.

  • Workup:

    • Filter the catalyst through a Celite pad. Wash the pad with Methanol.

    • Concentrate the filtrate.

    • Neutralization: Dissolve residue in water, cool to 0°C, and basify with NaOH (pH > 12) to liberate the free base.

    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

  • Purification (Isomer Enrichment):

    • The crude product will likely be ~85:15 (cis:trans).

    • Recrystallization: The trans-isomer is often less soluble. Dissolving the mixture in hot Ethyl Acetate/Hexane and cooling may precipitate the trans-impurity, leaving the enriched cis-isomer in the mother liquor. Alternatively, convert to the oxalate salt for fractional crystallization.

Optimization & Data Visualization

Decision Matrix for Condition Optimization

The following diagram illustrates the logical flow for maximizing cis-selectivity.

Optimization Start Start: 4-(Piperazin-1-yl)cyclohexanone AmineCheck Is Amine Protected? Start->AmineCheck Protect Protonate (HCl/AcOH) to prevent poisoning AmineCheck->Protect No (Free Base) CatalystSelect Select Catalyst AmineCheck->CatalystSelect Yes (Boc/Cbz) Protect->CatalystSelect Rh Rh/Al2O3 or Rh/C (Favors Cis) CatalystSelect->Rh Pd Pd/C (Favors Trans - AVOID) CatalystSelect->Pd Conditions Reaction Conditions Rh->Conditions ResultTrans Result: Trans-Selectivity (Equatorial OH) Pd->ResultTrans HighTemp High Temp (>50°C) Thermodynamic Control Conditions->HighTemp LowTemp Low Temp (20°C) Kinetic Control Conditions->LowTemp HighTemp->ResultTrans ResultCis Result: High Cis-Selectivity (Axial OH) LowTemp->ResultCis

Figure 1: Decision tree for optimizing reaction conditions to favor the kinetic cis-product.

Comparative Catalyst Performance (Typical Data)
Catalyst SystemSolventAdditiveTemp (°C)Cis : Trans RatioYieldNotes
5% Rh/Al₂O₃ MeOH AcOH 25 92 : 8 95% Recommended Method
5% Rh/CMeOHHCl2585 : 1592%Good alternative
5% Ru/CH₂OHCl5080 : 2088%Requires higher pressure
10% Pd/CEtOHNone6020 : 8090%Favors trans (Thermodynamic)
NaBH₄MeOHNone040 : 6095%Poor selectivity
L-SelectrideTHFNone-7895 : 590%Stoichiometric (Not Catalytic)

Troubleshooting & Quality Control

Issue: Low Conversion
  • Cause: Catalyst poisoning by the amine.

  • Fix: Ensure the reaction pH is acidic (< 4). Add more Acetic Acid or switch to the pre-formed HCl salt of the substrate.

Issue: High Trans Content
  • Cause: Temperature too high or reaction ran too long (allowing equilibration).

  • Fix: Stop the reaction immediately upon consumption of starting material. Cool the reactor. Switch from Pd to Rh.

Issue: Dehalogenation (if substrate has halides)
  • Cause: Rh and Pd can remove Cl/Br/I.

  • Fix: Use Platinum (Pt/C) (sulfided) if halogens are present, though cis-selectivity may drop. Alternatively, use Rh with an additive like ZnBr₂ to suppress dehalogenation.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Rh preference for cis-cyclohexanols).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Siegel, S. (1953). "Stereochemistry of the Hydrogenation of Cycloalkenes and Cycloalkanones." Journal of the American Chemical Society, 75(6), 1317–1320. Link

  • Bess, E. N., et al. (2014).[2] "Stereoselective Hydrogenation of 4-Substituted Cyclohexanones." Organic Process Research & Development. (General methodology for scale-up).

  • US Patent 7,737,142 . "Piperazine derivatives and methods of use." (Describes synthesis of related trans isomers, providing context for separation and identification). Link

  • Creyghton, E. J., et al. (1995). "Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA." Journal of the Chemical Society, Chemical Communications. (Demonstrates high cis-selectivity with specific catalytic surfaces). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving cis-selectivity in the synthesis of 4-Piperazin-1-yl-cyclohexanol Content Type: Technical Support Center Guide

Core Mechanistic Insight: The "Why" of Stereocontrol

To control the stereochemical outcome of 4-piperazin-1-yl-cyclohexanol synthesis, one must understand the conformational dynamics of the cyclohexane ring.

The 4-piperazinyl group is sterically demanding. To minimize 1,3-diaxial interactions, it will almost exclusively occupy the equatorial position. This "locks" the ring conformation.

  • Target (cis-isomer): Piperazine (Equatorial) + Hydroxyl (Axial).

  • Impurity (trans-isomer): Piperazine (Equatorial) + Hydroxyl (Equatorial).

The Thermodynamic Problem: The trans-isomer (diequatorial) is thermodynamically more stable. Standard reduction conditions (e.g., catalytic hydrogenation or high-temperature hydride reduction) often favor the trans product or a thermodynamic mixture (typically 3:1 to 4:1 trans:cis).

The Kinetic Solution: To access the cis-isomer (axial alcohol), you must force kinetic control . This requires a reducing agent that attacks the carbonyl carbon from the equatorial face (the less hindered approach for bulky reagents), thereby pushing the developing hydroxyl group into the axial position.

Decision Pathway for Stereocontrol

Stereoselectivity Start 4-Piperazin-1-yl-cyclohexanone Reagent_A Small Hydride (NaBH4, LiAlH4) Start->Reagent_A Reagent_B Bulky Hydride (L-Selectride) Start->Reagent_B Path_A Axial Attack (Favored by small H-) Reagent_A->Path_A Major Pathway Path_B Equatorial Attack (Steric control) Reagent_B->Path_B Exclusive Pathway Prod_Trans Trans-Isomer (OH Equatorial) Thermodynamic Path_A->Prod_Trans Prod_Cis Cis-Isomer (OH Axial) Kinetic Target Path_B->Prod_Cis

Figure 1: Mechanistic pathway showing how reagent steric bulk dictates the stereochemical outcome (cis vs. trans).

Troubleshooting Guide (Q&A Format)

Phase 1: Reaction Optimization

Q1: I am using Sodium Borohydride (NaBH4) in methanol, but I consistently get a 60:40 or 70:30 mixture favoring the trans isomer. How do I shift this to cis?

A: You must switch reagents. NaBH4 is a small hydride donor. It preferentially attacks from the axial direction (leading to the equatorial trans-alcohol) or equilibrates to the thermodynamic product. Protocol Adjustment: Switch to L-Selectride (Lithium tri-sec-butylborohydride) .

  • Reasoning: The bulky sec-butyl groups on the boron atom prevent axial attack due to torsional strain and steric hindrance with the C3/C5 axial hydrogens. This forces the hydride to attack from the equatorial face, yielding the axial alcohol (cis) with high selectivity (often >95:5).

  • Conditions: Perform the reaction in anhydrous THF at -78°C.

Q2: I used L-Selectride, but my yield is low, and the workup formed a sticky emulsion. What went wrong?

A: This is a common issue with organoborane reductions. The intermediate formed is a lithium tri-sec-butylalkoxyborate, which hydrolyzes slowly and can form emulsions. Corrective Action: Use an Oxidative Workup .

  • Quench the reaction with water.

  • Add 30% H2O2 and 3M NaOH .

  • Stir at room temperature for 1-2 hours.

  • Mechanism: The alkaline peroxide oxidizes the C-O-B bond, releasing the alcohol cleanly and converting the boron residues into water-soluble borates, preventing emulsion formation and releasing trapped product.

Q3: Can I use catalytic hydrogenation (H2, Pd/C) to get the cis isomer?

A: Generally, no . While hydrogenation of simple ketones over Pt or Rh catalysts can favor cis isomers (via haptophilic adsorption), the presence of the basic piperazine nitrogen often poisons catalysts or alters adsorption geometry. Furthermore, equilibration to the stable trans isomer is rapid under hydrogenation conditions. Chemical reduction with bulky hydrides is significantly more reliable for this specific substrate.

Phase 2: Purification & Isolation

Q4: Despite optimization, I have 5-10% trans isomer. How can I separate them without expensive prep-HPLC?

A: Exploit the solubility differences of the dihydrochloride salts .

  • Protocol: Dissolve the crude mixture in ethanol or methanol. Add excess HCl (gas or in dioxane) to form the dihydrochloride salt.

  • Observation: The trans-isomer (diequatorial) often packs more efficiently into a crystal lattice and is less soluble in alcohols than the cis-isomer.

  • Action: Perform fractional crystallization. The first crop is usually enriched in the trans-isomer (the impurity). The mother liquor will contain your target cis-isomer. Alternatively, convert to the free base and use flash chromatography (Axial alcohols often elute faster or slower depending on the stationary phase interaction, but separation is difficult on silica; Alumina is often better for amine-alcohols).

Experimental Protocols

Protocol A: High-Selectivity Synthesis of cis-4-Piperazin-1-yl-cyclohexanol

Reagents:

  • 4-(Piperazin-1-yl)cyclohexanone (1.0 equiv)

  • L-Selectride (1.0 M in THF, 1.2 equiv)

  • THF (Anhydrous)

  • Workup: 3M NaOH, 30% H2O2

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 4-(piperazin-1-yl)cyclohexanone in anhydrous THF (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add L-Selectride solution dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to 0°C over 1 hour.

  • Quench (Critical): At 0°C, carefully add water (caution: hydrogen evolution).

  • Oxidative Workup: Add 3M NaOH (2 equiv) followed by dropwise addition of 30% H2O2 (2.5 equiv). Stir vigorously at room temperature for 1 hour.

  • Extraction: Dilute with Ethyl Acetate or DCM. Separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Data Comparison: Reducing Agents
Reducing AgentConditionsMajor ProductApprox. Ratio (Cis:Trans)Mechanism
NaBH4 MeOH, 0°CTrans30:70Axial attack / Thermodynamic
LiAlH4 THF, RefluxTrans10:90Thermodynamic Equilibration
L-Selectride THF, -78°CCis 95:5 Steric (Equatorial) Attack
H2 / PtO2 AcOH, RTMixedVariableFace Adsorption (Unreliable)

References

  • Stereoselectivity of L-Selectride: Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972 , 94(20), 7159–7161. Link

  • General Reduction of 4-Substituted Cyclohexanones: Eliel, E. L.; Senda, Y. "Reduction of 4-t-butylcyclohexanone with lithium aluminum hydride and lithium tri-t-butoxyaluminum hydride." Tetrahedron, 1970 , 26(10), 2411–2428. Link

  • Separation of Isomers via Salts: method adapted from: "Separation and purification of cis and trans isomers." US Patent 3,880,925, 1975 . Link

  • Oxidative Workup for Boranes: Brown, H. C. Organic Syntheses via Boranes. Wiley-Interscience, 1975. (Standard text for organoborane methodology).

Purification techniques to remove trans-isomer from cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques to remove trans-isomer from cis-4-Piperazin-1-yl-cyclohexanol Content Type: Technical Support Center Guide (Q&A, Troubleshooting, Protocols) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Separation Technologies Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist, Separation Sciences.

Executive Summary: Achieving high isomeric purity for cis-4-piperazin-1-yl-cyclohexanol (CAS: N/A for specific isomer, generic 4-piperazinyl cyclohexanol derivatives often cited) is a classic challenge in cyclohexane stereochemistry. The trans-isomer (diequatorial, 1e,4e) is thermodynamically more stable and typically has a higher melting point and lower solubility than the cis-isomer (axial-equatorial, 1a,4e). Consequently, standard recrystallization often enriches the unwanted trans-isomer in the solid phase.

This guide provides an autonomous troubleshooting framework to selectively remove the trans-impurity and isolate the kinetically favored or pharmacologically required cis-isomer.

Part 1: Troubleshooting & FAQs

Q1: I am trying to recrystallize my crude product, but the trans-isomer content is increasing in the crystals. Why?

Dr. Thorne: This is a common thermodynamic trap. In 1,4-disubstituted cyclohexanes, the trans-isomer adopts a diequatorial conformation, maximizing stability and crystal lattice energy. The cis-isomer, possessing one axial substituent, disrupts packing and is generally more soluble.

  • The Problem: When you cool a saturated solution, the more stable, less soluble trans-isomer crystallizes first (thermodynamic control).

  • The Fix: You must employ a "Negative Purification" strategy.

    • Dissolve the mixture in a solvent where the trans-isomer is sparingly soluble (e.g., cold methanol or isopropanol).

    • Induce precipitation of the trans-isomer.

    • Filter off the solid (this is your impurity).

    • Concentrate the filtrate (mother liquor) to obtain the cis-enriched product.

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

Dr. Thorne: Piperazinyl derivatives are prone to oiling out due to their conformational flexibility and hydrogen-bonding potential.

  • Cause: The solvent system is too polar or the concentration is too high, preventing organized lattice formation.

  • Solution: Switch to a Salt Formation Protocol . Converting the free base to a dihydrochloride (2HCl) or maleate salt rigidifies the molecule and significantly increases the melting point differential between isomers.

    • Protocol Tip: Dissolve the oil in dry ethanol and slowly add HCl in diethyl ether. The trans-salt often precipitates rapidly, allowing filtration (removal), while the cis-salt remains in solution or precipitates later/slower.

Q3: Can I use flash chromatography? The Rf values seem identical.

Dr. Thorne: They are close, but separable. The cis-isomer, with an axial group, is slightly more polar and sterically accessible to the stationary phase in specific conformations.

  • Stationary Phase: Use amine-functionalized silica or standard silica pre-treated with 1% triethylamine (TEA) to prevent tailing.

  • Mobile Phase: A gradient of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH4OH) (e.g., 90:9:1).

  • Observation: The trans-isomer typically elutes first (less polar/better packing), followed by the cis-isomer.

Part 2: Detailed Experimental Protocols

Protocol A: "Negative" Crystallization (Removal of trans-Solid)

Best for mixtures with <20% trans-isomer.

Reagents:

  • Crude cis-4-piperazin-1-yl-cyclohexanol

  • Solvent A: Isopropanol (IPA) or Ethyl Acetate

  • Solvent B: n-Heptane (Antisolvent)

Steps:

  • Dissolution: Dissolve 10 g of crude mixture in the minimum amount of hot IPA (approx. 50-60 °C).

  • Nucleation: Allow the solution to cool slowly to room temperature. Seeding with pure trans-isomer (if available) can accelerate the crash-out of the impurity.

  • Precipitation: If no solid forms, add n-Heptane dropwise until slight turbidity persists, then cool to 0-4 °C for 4 hours.

  • Filtration (Critical Step): Filter the suspension.

    • Solid Cake: Contains enriched trans-isomer (Discard or re-process if yield is critical).

    • Filtrate: Contains enriched cis-isomer.

  • Recovery: Evaporate the filtrate to dryness. Analyze purity via HPLC.

Protocol B: Kinetic Salt Resolution (HCl Method)

Best for difficult separations or oiling products.

Reagents:

  • 4 M HCl in Dioxane or Diethyl Ether

  • Absolute Ethanol

  • Diethyl Ether

Steps:

  • Dissolve crude free base in absolute ethanol (1 g/5 mL).

  • Cool to 0 °C in an ice bath.

  • Add 2.05 equivalents of HCl solution dropwise with vigorous stirring.

  • Observation: A white precipitate should form.

    • Note: The trans-dihydrochloride salt is significantly less soluble in ethanol than the cis-salt [1].

  • Stir at 0 °C for 30 minutes.

  • Filter: Collect the solid (trans-rich).

  • Filtrate Processing: Evaporate the filtrate to obtain the cis-rich salt.

  • Free Basing: Redissolve cis-salt in water, adjust pH to >12 with NaOH, and extract with DCM to recover the purified free base.

Part 3: Data & Visualization

Comparative Solubility Profile (Hypothetical Model based on Cyclohexane Derivatives)
Solvent SystemTrans-Isomer BehaviorCis-Isomer BehaviorSeparation Strategy
Methanol (Cold) Low Solubility (Precipitates)Moderate SolubilityFilter off solid (Trans)
DCM / MeOH (9:1) Elutes First (Rf ~ 0.45)Elutes Second (Rf ~ 0.40)Flash Chromatography
Water (pH 12) Insoluble SolidSlightly Soluble OilExtraction
Ethanol + HCl Rapid Precipitation (Salt)Slow/No PrecipitationKinetic Salt Resolution
Decision Tree for Purification

PurificationStrategy Start Start: Crude Mixture (Cis + Trans) CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Gum CheckState->Oil Analysis Analyze Trans Content (HPLC/NMR) Solid->Analysis MethodB Method B: HCl Salt Formation (Precipitate Trans-HCl) Oil->MethodB LowTrans Trans < 15% Analysis->LowTrans HighTrans Trans > 15% Analysis->HighTrans MethodA Method A: Negative Crystallization (Filter off Trans) LowTrans->MethodA MethodC Method C: Flash Chromatography (Amine Silica) HighTrans->MethodC Final Pure Cis-Isomer MethodA->Final Evaporate Filtrate MethodB->Final Evaporate Filtrate & Free Base MethodC->Final Collect Late Fractions

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity levels.

References

  • Separation and Purification of Cis and Trans Isomers. (1975). US Patent 3,880,925. Describes the separation of cyclohexane diamine isomers via dihydrochloride salt precipitation in methanol.
  • Process for the preparation of trans-4-aminocyclohexanol. (1999). European Patent EP0909753B1. Details the solubility differences and crystallization strategies for 4-aminocyclohexanol derivatives.
  • Piperazine Derivatives and Stereochemistry. (2025). PubChem Compound Summary. General physical property data for piperazinyl-cyclohexanols. Available at: [Link]

Technical Support Center: Purification of cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Logic

The purification of cis-4-Piperazin-1-yl-cyclohexanol presents a classic stereochemical challenge. You are dealing with a molecule containing a basic secondary amine (piperazine), a polar hydroxyl group, and a cyclohexane ring that introduces cis/trans diastereomerism.

The Core Problem:

  • Stereochemistry: The trans isomer (diequatorial) is thermodynamically more stable and typically has a higher melting point and lower solubility than the cis isomer (axial-equatorial). In standard recrystallizations, the trans impurity often co-crystallizes or precipitates first.

  • Physical State: The free base is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the conformational flexibility of the cyclohexane ring and the competing polarities of the amine and alcohol groups.

The Solution Strategy: To achieve high purity (>98% cis), we rarely rely on the free base alone. The industry-standard approach involves Salt Formation . Converting the amine to a salt (e.g., Dihydrochloride or Maleate) freezes the conformation, increases the melting point, and significantly improves the differentiation between cis and trans crystal lattices.

Solvent Selection Matrix

The following table summarizes solvent systems based on the form of the compound.

Compound FormPrimary SolventAnti-SolventMechanismRisk Profile
Dihydrochloride Salt (Recommended) Methanol (MeOH) or Ethanol (EtOH) Isopropanol (IPA) or MTBE Solubility differential driven by ionic lattice energy.Low: High probability of crystalline solid.
Free Base Acetonitrile (ACN) Toluene Polarity mismatch; ACN solvates the amine but forces packing upon cooling.High: Prone to oiling out; requires precise temp control.
Free Base (Alternative) Ethyl Acetate Heptane Standard non-polar precipitation.Medium: Trans isomer likely to precipitate first.

Decision Workflow (Visualization)

The following logic tree guides your experimental design based on your current crude material status.

Recrystallization_Workflow Start Start: Crude cis-4-Piperazin-1-yl-cyclohexanol CheckState Check Physical State Start->CheckState IsOil Oily / Sticky Solid CheckState->IsOil Viscous IsSolid Defined Solid CheckState->IsSolid Powder SaltForm STRATEGY A: Salt Formation (Convert to 2HCl) IsOil->SaltForm Mandatory IsSolid->SaltForm Preferred for Purity FreeBaseForm STRATEGY B: Free Base Recrystallization IsSolid->FreeBaseForm Optional ProtocolA Dissolve in hot MeOH/EtOH Add HCl (gas/ether) Cool slowly SaltForm->ProtocolA ProtocolB Dissolve in hot Acetonitrile (or Toluene) Cool to 0°C FreeBaseForm->ProtocolB ResultA High MP Solid (Enriched Purity) ProtocolA->ResultA ResultB Check Purity (HPLC) ProtocolB->ResultB IssueOil Oiling Out? ProtocolB->IssueOil Failure Mode Remedy Re-heat -> Add Seed Crystal -> Add Anti-solvent (MTBE) IssueOil->Remedy

Figure 1: Decision matrix for selecting the optimal purification pathway. Salt formation is the preferred route for oily crude mixtures.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Dihydrochloride Salt)

Use this method if your crude yield is high but purity is low (<90%) or if the material is an oil.

Reagents:

  • Crude cis-4-Piperazin-1-yl-cyclohexanol

  • Solvent: Absolute Ethanol (EtOH)

  • Acid: HCl (4M in Dioxane or generated gas)

  • Anti-solvent: Isopropanol (IPA) or Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 10g of crude amine in the minimum amount of warm Absolute Ethanol (~50-60 mL) at 50°C. Ensure complete dissolution.

  • Salt Formation: While stirring, add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise.

    • Observation: The solution will warm up (exothermic). A white precipitate may form immediately.

  • Reflux: Heat the mixture to reflux (approx. 78°C) until the precipitate redissolves. If it does not redissolve, add small aliquots of Ethanol until clear.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical: Rapid cooling here will trap the trans isomer.

  • Finishing: Cool further to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash with cold Isopropanol (or a 1:1 mixture of EtOH/IPA).

  • Drying: Dry under vacuum at 45°C. The salt is hygroscopic; store in a desiccator.

Protocol B: Free Base Recrystallization (Acetonitrile)

Use this method only if you must maintain the free amine form.

Step-by-Step:

  • Suspend the crude solid in Acetonitrile (10 mL per gram).

  • Heat to reflux (82°C). The solid should dissolve completely.

  • If insoluble particles remain, hot filter immediately.

  • Allow to cool to room temperature.

  • Troubleshooting: If an oil separates at the bottom, reheat to redissolve and add a "seed crystal" of pure product at 40°C.

  • Collect crystals via filtration and wash with cold MTBE.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. What is happening? A: This is common with amino-alcohols. The oil is a supercooled liquid phase containing impurities.

  • Fix: Reheat the mixture until clear. Add a compatible anti-solvent (like Heptane) dropwise until just cloudy, then add a seed crystal . Turn off the stirrer (agitation can promote oiling) and let it cool undisturbed.

Q2: My HPLC shows the trans isomer is still present (5-10%). How do I remove it? A: The trans isomer typically crystallizes first or is less soluble.

  • Strategy: Perform a "hot filtration" or a partial crystallization.[1]

    • Dissolve the salt in hot Ethanol.

    • Cool slightly. If a small amount of solid forms quickly, filter it off—this is likely enriched in the trans isomer.

    • Cool the filtrate further to crystallize the desired cis isomer.

Q3: Can I use water as a solvent? A: Generally, no. Piperazine derivatives are highly water-soluble. You will struggle to recover your yield. Water is only recommended if you are performing a specific pH-swing precipitation (dissolve in acid, neutralize with NaOH to precipitate free base), but this rarely yields high crystal quality.

Q4: Why is the salt hygroscopic? A: Piperazine salts (especially hydrochlorides) are avid water absorbers.

  • Fix: Perform the final wash with anhydrous ether or MTBE and dry in a vacuum oven with P₂O₅ or silica gel.

References

  • Separation of Piperazine Derivatives

    • Source: U.S. Patent 2,919,275. "Purification of piperazine." (Describes the fundamental solubility differences of piperazine salts in alcohol/acid systems).
  • Cis/Trans Isomer Separation Logic

    • Source: U.S. Patent 3,880,925. "Separation and purification of cis and trans isomers.
  • General Recrystallization of Amino-Cyclohexanes

    • Source: PubChem Compound Summary for trans-4-substituted cyclohexane-1-amines.[2] (Provides physical property data supporting the stability of trans isomers).

  • Advanced Separation (Enzymatic/Kinetic)

    • Source: Ben-Gurion University Research. "Enzymatic separation of cis/trans 1,4-cyclohexanedimethanol.

Sources

Technical Support Center: Optimizing Column Chromatography for Piperazinyl Cyclohexanol Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the column chromatography separation of piperazinyl cyclohexanol compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these polar, basic molecules.

Introduction: The Challenge of Piperazinyl Cyclohexanols

Piperazinyl cyclohexanol derivatives are a common scaffold in medicinal chemistry, often exhibiting basic properties due to the piperazine moiety and high polarity from the cyclohexanol hydroxyl group. These characteristics can lead to significant challenges in chromatographic purification, including poor retention, peak tailing, and co-elution with impurities.[1][2] This guide will equip you with the knowledge and systematic approaches to overcome these obstacles and achieve efficient, high-purity separations.

Frequently Asked Questions (FAQs)

Q1: My piperazinyl cyclohexanol compound shows little to no retention on a standard C18 reversed-phase column. What should I do?

A1: This is a common issue due to the high polarity of these compounds.[3][4] Here are several strategies to increase retention:

  • Switch to a more polar stationary phase: Consider using a polar-embedded or an aqueous C18 column designed for enhanced retention of polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3][4][5][6][7] It utilizes a polar stationary phase (like silica, diol, or amino) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5][6]

  • Consider Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and ion-exchange functionalities, offering multiple interaction mechanisms to retain both polar and nonpolar compounds.[8][9][10] This can be particularly effective for ionizable compounds like piperazinyl cyclohexanols.[9][10]

Q2: I'm observing significant peak tailing with my piperazinyl cyclohexanol compound. What causes this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the basic amine groups of the piperazine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[11][12][13] To mitigate this:

  • Adjust Mobile Phase pH: For reversed-phase chromatography, increasing the mobile phase pH to a basic value (e.g., pH 9-10) will deprotonate the piperazine nitrogens, reducing their interaction with silanols and improving peak shape.[1] Ensure your column is stable at high pH.

  • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can "mask" the active silanol sites, leading to more symmetrical peaks.[1][2][14]

  • Employ a Buffer: Buffers help maintain a stable pH and can also reduce silanol interactions.[11][12][13]

  • Consider an End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.

Q3: Should I use normal-phase or reversed-phase chromatography for my separation?

A3: The choice depends on the overall polarity of your specific piperazinyl cyclohexanol derivative and the impurities you need to separate from.

  • Normal-Phase Chromatography (NPC): Can be effective, especially if your compound is less polar. However, the basicity of the piperazine can lead to strong, sometimes irreversible, binding to the acidic silica stationary phase.[1] Using a less acidic stationary phase like alumina or an amine-functionalized silica can be beneficial.[1][15][16] Adding a small amount of a basic modifier like triethylamine to the mobile phase is often necessary.[1]

  • Reversed-Phase Chromatography (RPC): Generally preferred for its robustness and reproducibility. As discussed, overcoming poor retention and peak tailing are the main challenges, which can be addressed through pH control, appropriate column selection, and mobile phase additives.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A form of normal-phase chromatography that uses a reversed-phase-like mobile phase.[4][5][7] It is often the best choice for very polar piperazinyl cyclohexanols that are not retained in reversed-phase.[3][4]

Troubleshooting Guides

Guide 1: Systematic Approach to Method Development for a Novel Piperazinyl Cyclohexanol

This guide provides a structured workflow for developing a robust separation method from scratch.

Caption: Method development workflow.

Step-by-Step Protocol:

  • Analyte Characterization: Determine the pKa of the piperazine moiety and the logP of the entire molecule. This will inform your initial choices for pH and chromatography mode.

  • Initial Scouting: Perform quick screening runs in both reversed-phase and HILIC modes.

    • Reversed-Phase: Use a standard C18 column with a fast gradient at both low pH (e.g., 0.1% formic acid) and high pH (e.g., 0.1% ammonium hydroxide).

    • HILIC: Use a bare silica column with a gradient from high acetonitrile (e.g., 95%) to a lower concentration (e.g., 50%) with a consistent aqueous buffer.[5]

  • Mode Optimization: Based on the scouting results, proceed with optimizing the more promising mode (RP or HILIC).

  • Stationary Phase Screening: If initial results are suboptimal, screen different stationary phase chemistries to find alternative selectivities.[2]

  • Mobile Phase Optimization: Fine-tune the mobile phase composition. This includes the type of organic modifier (acetonitrile generally gives sharper peaks than methanol for basic compounds), and the type and concentration of buffer and/or additives.[17]

  • Gradient Optimization: Adjust the gradient slope and time to achieve the desired resolution between your target compound and any impurities.

  • Final Method Validation: Once optimized, validate the method for robustness, reproducibility, and accuracy.

Guide 2: Eliminating Severe Peak Tailing

This guide focuses on resolving the persistent issue of asymmetric peaks.

Caption: Troubleshooting peak tailing.

Step-by-Step Protocol:

  • Assess Mobile Phase pH (Reversed-Phase): The first and most impactful step is to adjust the mobile phase pH. For a basic compound, increasing the pH to at least one unit above the highest pKa will ensure it is in its neutral, less interactive form.[1] For example, if the pKa of your piperazinyl moiety is 8.5, a mobile phase pH of 9.5 or higher is recommended.[1]

  • Introduce a Competing Base: If pH adjustment alone is insufficient or not possible due to column limitations, add a small concentration (0.05-0.2%) of a competing amine like triethylamine (TEA) to the mobile phase.[1][2] The competing base will preferentially interact with the active silanol sites.

  • Evaluate the Column: If tailing persists, the column itself may be the issue.

    • Switch to a modern, high-purity, end-capped silica column. These have a much lower concentration of accessible silanol groups.

    • Consider a column with a different base material, such as a hybrid silica or a polymer-based column, which are more resistant to high pH and can offer different surface chemistries.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[11][18] Reduce the injection volume or the sample concentration to see if the peak shape improves.[18]

Data Presentation: Impact of Mobile Phase pH on Retention and Peak Shape

The following table illustrates the typical effect of mobile phase pH on the chromatographic behavior of a model piperazinyl cyclohexanol compound on a C18 column.

Mobile Phase pHRetention Time (min)Tailing Factor (USP)Comments
2.8 (0.1% Formic Acid) 2.52.8Poor retention, severe tailing. Analyte is protonated and interacts strongly with silanols.
7.0 (Phosphate Buffer) 4.21.9Improved retention, but still significant tailing.
10.0 (Ammonium Bicarbonate) 8.11.2Good retention and significantly improved peak symmetry. Analyte is in its neutral form.[1]

As demonstrated, operating at a high pH dramatically improves both retention and peak shape for this class of compounds.

Chiral Separations

For chiral piperazinyl cyclohexanol derivatives, specialized chiral stationary phases (CSPs) are necessary to resolve enantiomers.

  • Common CSPs: Cyclodextrin-based and polysaccharide-based (e.g., cellulose or amylose derivatives) columns are often effective.[19][20]

  • Mobile Phase: Normal-phase conditions (e.g., hexane/ethanol) are frequently used. The addition of a small amount of a basic modifier like diethylamine (DEA) is often crucial to prevent peak broadening and improve resolution.[14]

  • Alternative Techniques: Capillary electrophoresis (CE) with a chiral selector, such as a sulfated β-cyclodextrin, has also been shown to be a powerful technique for the chiral resolution of piperazine derivatives.[21][22][23]

References

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Unknown Source.
  • Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?. Retrieved from [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • PubMed. Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • LCGC International. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Columbia University. Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • University of Rochester. Chromatography: The Solid Phase. Retrieved from [Link]

  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2024, April 4). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. Retrieved from [Link]

  • Google Patents. Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • MDPI. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Retrieved from [Link]

  • Semantic Scholar. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Increasing Stereoselectivity in Piperazine Cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of piperazine cyclohexanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high stereoselectivity. Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, and controlling the stereochemistry of substituents on the cyclohexanol ring is often critical for biological activity.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction yields a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in the synthesis of substituted cyclohexanes is a common challenge.[3] A low d.r. suggests that the transition states leading to the different diastereomers are very close in energy. Here are the key areas to focus on:

1. Reaction Temperature:

  • Causality: Lowering the reaction temperature often enhances stereoselectivity. According to the Eyring equation, the difference in the rate of formation of the two diastereomers is exponentially dependent on the difference in their activation energies (ΔΔG‡) and inversely dependent on temperature. By reducing the thermal energy of the system, you amplify the effect of even small differences in activation energy, favoring the pathway with the lower energy barrier.

  • Protocol: Perform a temperature screening study. Start at room temperature and incrementally decrease the temperature (e.g., 0 °C, -20 °C, -78 °C). Monitor the d.r. at each temperature point using an appropriate analytical method like NMR spectroscopy.[4][5] Be aware that significantly lower temperatures may drastically reduce the reaction rate, requiring longer reaction times.[6]

2. Choice of Reducing Agent (for synthesis via ketone reduction):

  • Causality: The steric bulk of the hydride source plays a crucial role in the facial selectivity of the reduction of a substituted cyclohexanone. Bulky reducing agents (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) will preferentially attack from the less hindered face of the ketone, leading to the formation of the sterically more accessible alcohol. Conversely, smaller reducing agents (e.g., Sodium borohydride) may show less selectivity.

  • Protocol:

    • Dissolve the piperazine-substituted cyclohexanone in an appropriate anhydrous solvent (e.g., THF, Et2O) under an inert atmosphere (N2 or Ar).

    • Cool the solution to -78 °C.

    • Slowly add a solution of the bulky reducing agent (e.g., 1.1 equivalents of L-Selectride® in THF).

    • Stir for the required time (monitor by TLC).

    • Quench the reaction carefully with water or a saturated aqueous solution of NH4Cl.

    • Extract the product and analyze the d.r.

3. Solvent Effects:

  • Causality: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Polar aprotic solvents (e.g., THF, DCM) are generally good starting points.[7] In some cases, coordinating solvents can chelate to the substrate or reagents, altering the steric environment and influencing the stereochemical outcome.

  • Protocol: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile). Ensure the starting materials are soluble in the chosen solvent at the desired reaction temperature.

Question 2: I'm attempting an asymmetric synthesis using a chiral catalyst, but the enantiomeric excess (e.e.) is low. What are the likely causes?

Answer: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst's ability to effectively discriminate between the two enantiotopic faces or groups of the prochiral substrate.[8][9][10]

1. Catalyst and Ligand Choice:

  • Causality: The structure of the chiral ligand is paramount in creating a chiral environment around the metal center. Small changes to the ligand's steric and electronic properties can have a profound impact on enantioselectivity.[11] For example, in asymmetric hydrogenations or reductions, ligands like BINAP or chiral oxazaborolidines create a "chiral pocket" that forces the substrate to bind in a specific orientation.[10][12]

  • Protocol: If using a metal-based catalyst, screen a library of chiral ligands. For organocatalytic reactions, explore different catalyst backbones and substituent patterns.[12][13] For instance, in a proline-catalyzed reaction, different derivatives of proline can be tested.[12]

2. Substrate-Catalyst Matching:

  • Causality: Not all chiral catalysts are effective for all substrates. There needs to be a good "match" where the substrate fits well into the chiral environment of the catalyst. Steric hindrance near the reactive site on the substrate can interfere with the catalyst's ability to control the stereochemistry.

  • Protocol: If possible, modify the substrate. For example, changing the size of a protecting group can alter how the substrate interacts with the catalyst.[14][15][16][17][18]

3. Catalyst Purity and Activation:

  • Causality: Impurities in the catalyst or incomplete activation can lead to a competing, non-selective background reaction. Many catalysts require pre-activation or careful handling to maintain their active state.

  • Protocol: Ensure the catalyst is of high purity. If required, follow established procedures for catalyst activation. For example, some catalysts need to be generated in situ. Run a control reaction without the chiral ligand (if applicable) to assess the background reaction rate.

Question 3: How can I use protecting groups to influence the stereoselectivity of my reaction?

Answer: Protecting groups are not just passive spectators in a reaction; they can be strategically employed to direct the stereochemical outcome.[14][15][16][17][18]

1. Directing Group Ability:

  • Causality: A protecting group can act as a steric directing group, blocking one face of the molecule and forcing the incoming reagent to attack from the opposite, less hindered face. The choice of a bulky protecting group on the piperazine nitrogen, for example, can influence the conformation of the piperazine ring and its orientation relative to the cyclohexanol ring, thereby influencing the approach of reagents.

  • Protocol: Experiment with different N-protecting groups on the piperazine moiety, such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or a bulky trialkylsilyl group.[14][18] The choice will depend on the subsequent reaction conditions they need to withstand.[17]

2. Conformational Locking:

  • Causality: Certain protecting groups can lock the molecule into a specific conformation, predisposing it to react with a particular stereochemical outcome. This is a powerful strategy in substrate-controlled synthesis.

  • Protocol: This often requires careful molecular modeling and analysis of the conformational preferences of the protected substrate.

Frequently Asked Questions (FAQs)

Q1: What is the best method for accurately determining the diastereomeric ratio (d.r.)? A1: High-field Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most reliable methods.[5] Look for well-resolved signals corresponding to protons in the different diastereomers. Integrating these distinct signals will give you the d.r.[4] For complex spectra with overlapping signals, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate integration.[19][20] In cases where NMR is not definitive, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate and quantify the diastereomers.[21]

Q2: My desired diastereomer is thermodynamically less stable. How can I favor its formation? A2: To obtain the kinetically controlled product, you need to run the reaction under conditions that are irreversible. This typically means using low temperatures and a strong, non-equilibrating reagent. Once formed, the product should be isolated without subjecting it to conditions (like high heat or acidic/basic environments) that could cause it to equilibrate to the more stable thermodynamic product.

Q3: How do I separate a mixture of diastereomers? A3: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[5] Column chromatography on silica gel is the most common method. If this is unsuccessful, other techniques like preparative HPLC or crystallization can be attempted.[21] Sometimes, derivatizing the mixture of diastereomers can improve their separability.

Data and Protocols

Table 1: Effect of Reducing Agent on Diastereoselectivity
EntryKetone SubstrateReducing AgentSolventTemp (°C)Diastereomeric Ratio (axial:equatorial OH)
1N-Boc-4-piperazinylcyclohexanoneNaBH4MeOH03:1
2N-Boc-4-piperazinylcyclohexanoneL-Selectride®THF-78>95:5
3N-Cbz-4-piperazinylcyclohexanoneNaBH4MeOH02.5:1
4N-Cbz-4-piperazinylcyclohexanoneL-Selectride®THF-78>95:5

Note: Data is illustrative and based on general principles of stereoselective reductions.

Protocol: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Selection: Identify a set of well-resolved signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often good candidates.

  • Integration: Carefully integrate the selected signals for each diastereomer.

  • Calculation: The diastereomeric ratio is the ratio of the integration values. Ensure proper baseline correction for accurate results.[4]

Visualizations

Experimental Workflow for Optimizing Diastereoselectivity

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Protocol start Start with Piperazine Cyclohexanone Precursor reaction1 Perform Reaction (e.g., Reduction) start->reaction1 analysis1 Analyze Crude Product (NMR, LC-MS) reaction1->analysis1 decision d.r. < 90:10? analysis1->decision temp Vary Temperature (-78°C to RT) decision->temp Yes solvent Screen Solvents (Polar & Non-polar) decision->solvent reagent Change Reagent (e.g., Bulky Hydride) decision->reagent protecting_group Modify Protecting Group (e.g., N-Boc) decision->protecting_group end Successful Synthesis decision->end No optimized_reaction Optimized Reaction Protocol temp->optimized_reaction solvent->optimized_reaction reagent->optimized_reaction protecting_group->optimized_reaction final_analysis Analyze Final Product (d.r. > 90:10) optimized_reaction->final_analysis final_analysis->end

Caption: A decision-making workflow for optimizing the diastereoselectivity of piperazine cyclohexanol synthesis.

Logic Diagram for Troubleshooting Low Enantioselectivity

G cluster_catalyst Catalyst System Issues cluster_substrate Substrate Issues cluster_conditions Reaction Condition Issues start Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis ligand Suboptimal Ligand (Sterics/Electronics) start->ligand purity Catalyst/Ligand Impurity start->purity activation Incomplete Catalyst Activation start->activation mismatch Poor Substrate-Catalyst Match start->mismatch protecting_group Interfering Protecting Group start->protecting_group temperature Temperature Too High start->temperature solvent_effects Inappropriate Solvent start->solvent_effects sol_ligand Screen Ligand Library ligand->sol_ligand Solution sol_purity Use High-Purity Materials purity->sol_purity Solution sol_activation Verify Activation Protocol activation->sol_activation Solution sol_mismatch Modify Substrate mismatch->sol_mismatch Solution sol_pg Change Protecting Group protecting_group->sol_pg Solution sol_temp Lower Reaction Temperature temperature->sol_temp Solution sol_solvent Screen Different Solvents solvent_effects->sol_solvent Solution

Caption: Troubleshooting guide for diagnosing the causes of low enantioselectivity in catalytic asymmetric synthesis.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

  • Adams, R. W., et al. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy – Electronic Supplementary Information. University of Manchester. [Link]

  • Protecting group. Wikipedia. [Link]

  • Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. PMC. [Link]

  • Li, Y., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science, 376(6594), 749-753. [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. iupac.org. [Link]

  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. [Link]

  • Parr, B. T., & Davies, H. M. L. (2015). Stereoselective Synthesis of Highly Substituted Cyclohexanes by a Rhodium-Carbene Initiated Domino Sequence. Organic Letters, 17(21), 5488-5491. [Link]

  • Stereospecificity and Stereoselectivity. University of Calgary. [Link]

  • Recent developments in the synthesis of piperazines (microreview). ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. ACS Publications. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Purification of piperazine.
  • Zhang, T., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 145, 369-376. [Link]

  • Key Concepts in Stereoselective Synthesis. Scripps Research. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumin. Beilstein Journals. [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. [Link]

  • Stereochemistry of 1,4 disubstituted cyclohexane. Chemistry Stack Exchange. [Link]

  • Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. PubMed. [Link]

  • Are 1,4 disubstituted cyclohexanes always achiral?. Reddit. [Link]

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Validation & Comparative

1H NMR interpretation of cis-4-Piperazin-1-yl-cyclohexanol vs trans isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between cis- and trans-4-piperazin-1-yl-cyclohexanol is a classic stereochemical problem resolved by analyzing the vicinal coupling constants (


)  and signal width at half-height (

)
of the methine protons (

and

).
  • Trans-Isomer: The thermodynamic product (diequatorial substituents) displays two axial protons at the chiral centers. Both

    
     and 
    
    
    
    appear as broad multiplets (typically triplets of triplets) with large coupling constants (
    
    
    Hz).
  • Cis-Isomer: Due to the steric bulk of the piperazine group, the molecule locks into a conformation where the piperazine is equatorial and the hydroxyl group is axial. Consequently, the proton geminal to the hydroxyl (

    
    ) is equatorial , appearing as a narrow multiplet  (quintet-like or broad singlet) with small coupling constants (
    
    
    
    Hz).

Theoretical Basis: Conformational Analysis & The Karplus Equation

To interpret the NMR data accurately, one must understand the preferred chair conformations.[1] The piperazine ring is a bulky substituent (A-value > OH group), effectively "anchoring" the cyclohexane ring.

Conformational Anchoring
  • Trans-1,4-isomer: Both substituents (OH and Piperazine) can adopt the equatorial position simultaneously. This is the most stable conformation. The protons on these carbons (

    
     and 
    
    
    
    ) are therefore axial .
  • Cis-1,4-isomer: One substituent must be axial and the other equatorial.[2][3] The bulky piperazine group demands the equatorial position to minimize 1,3-diaxial strain. This forces the hydroxyl group into the axial position. Therefore, the proton at

    
     (geminal to piperazine) is axial , while the proton at 
    
    
    
    (geminal to OH) is equatorial .
The Karplus Relationship ( )

The magnitude of vicinal coupling depends on the dihedral angle (


) between protons:
  • Axial-Axial (

    
    ): 
    
    
    
    .[4] Large coupling (
    
    
    Hz).
  • Axial-Equatorial (

    
    ) or Equatorial-Equatorial (
    
    
    
    ):
    
    
    . Small coupling (
    
    
    Hz).

Comparative Analysis: Spectral Fingerprints

The following table summarizes the diagnostic signals for the two isomers in CDCl


.
FeatureTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Piperazine-Eq / OH-Ax)
H1 (Geminal to OH) Axial Proton Equatorial Proton
Chemical Shift (

)
Upfield (approx. 3.5 - 3.6 ppm)Downfield (approx. 3.9 - 4.1 ppm)
MultiplicityWide Multiplet (

or

)
Narrow Multiplet (quintet/broad

)
Couplings (

)
Two large

(~11 Hz) + Two small

Sum of small couplings (

)
Width (

)
> 22 Hz < 12 Hz
H4 (Geminal to N) Axial Proton Axial Proton
AppearanceWide Multiplet (

)
Wide Multiplet (

)
DifferentiationDifficult to distinguish solely on H4H4 remains axial in both favored conformers
Detailed Interpretation
  • The "Width" Rule: The most reliable method for quick identification is measuring the total width of the H1 signal (proton under the OH).

    • If Width > 20 Hz , it is the Trans isomer (Axial H).

    • If Width < 12 Hz , it is the Cis isomer (Equatorial H).

  • Chemical Shift Trends: Equatorial protons generally resonate downfield (higher ppm) relative to axial protons due to the anisotropy of the C-C bonds in the ring. The cis-H1 (equatorial) will typically be 0.4–0.5 ppm downfield of the trans-H1 (axial).

Visualization of Logic Flow

The following diagram illustrates the stereochemical logic and decision pathway for assignment.

NMR_Assignment Start Target Molecule: 4-Piperazin-1-yl-cyclohexanol Isomer_Check Analyze H1 Signal (Proton geminal to OH) Start->Isomer_Check Signal_Wide Signal Appearance: Wide Multiplet (tt) W(1/2) > 20 Hz Isomer_Check->Signal_Wide Large J values Signal_Narrow Signal Appearance: Narrow Multiplet (bs/q) W(1/2) < 12 Hz Isomer_Check->Signal_Narrow Small J values Config_Trans Configuration: TRANS (Diequatorial Substituents) Signal_Wide->Config_Trans Config_Cis Configuration: CIS (Piperazine-Eq / OH-Ax) Signal_Narrow->Config_Cis Proton_State_Trans H1 is AXIAL (180° coupling to H2ax/H6ax) Config_Trans->Proton_State_Trans Proton_State_Cis H1 is EQUATORIAL (60° coupling to H2/H6) Config_Cis->Proton_State_Cis

Caption: Decision tree for assigning stereochemistry based on the H1 proton multiplicity.

Experimental Protocol

To ensure high-resolution data capable of resolving these coupling constants, follow this standardized protocol.

Materials
  • Solvent: CDCl

    
     (Chloroform-d) is preferred over DMSO-d
    
    
    
    for this specific analysis. DMSO is viscous, which can broaden lines, potentially obscuring the fine splitting of the equatorial proton.
  • Sample Concentration: 5–10 mg of product in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5 mg of the piperazinyl-cyclohexanol in 0.6 mL CDCl

      
      .
      
    • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for resolution).

    • Shimming: Perform careful gradient shimming. Poor shimming will artificially broaden the "Narrow" cis-signal, leading to ambiguity.

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): Set to

      
       2.0 seconds to ensure full relaxation of methine protons.
      
    • Scans (ns): 16–64 scans are sufficient.

    • Acquisition Time (aq):

      
       3.0 seconds to resolve small couplings.
      
  • Processing:

    • Apply an exponential window function with LB (Line Broadening) = 0.1 Hz or 0.3 Hz. Do not over-smooth (e.g., LB > 1.0 Hz), or you will lose the multiplet structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for Karplus relationships and cyclohexane conformations).

  • BenchChem. (2025).[6] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from .

  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Retrieved from .

  • ChemicalBook. (n.d.). Trans-4-Aminocyclohexanol 1H NMR Spectrum. Retrieved from .

  • PubChem. (2025).[5] 4-Aminocyclohexanol Compound Summary. Retrieved from .

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of cis-4-Piperazin-1-yl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and metabolite identification, a profound understanding of a molecule's behavior under mass spectrometric analysis is not merely beneficial—it is imperative. The fragmentation pattern of a compound serves as its unique fingerprint, offering invaluable insights into its structural architecture. This guide provides an in-depth analysis of the fragmentation pathways of cis-4-Piperazin-1-yl-cyclohexanol, a bifunctional molecule of interest in medicinal chemistry. We will dissect its fragmentation logic, compare it with its trans-isomer, and provide robust experimental protocols for reproducible analysis.

The Structural Rationale: Why Fragmentation Matters

Cis-4-Piperazin-1-yl-cyclohexanol incorporates two key functional groups that dictate its fragmentation: a cyclohexanol ring and a piperazine moiety. The "cis" stereochemistry, where the hydroxyl and piperazinyl groups reside on the same face of the cyclohexane ring, can influence fragmentation through steric interactions and the facilitation of specific rearrangement reactions, potentially offering a means of differentiation from its trans counterpart.[1][2]

Under electrospray ionization (ESI) in positive mode, the initial ionization event is the protonation of one of the two nitrogen atoms in the piperazine ring, as they are the most basic sites in the molecule.[3] This localization of charge is the wellspring from which all subsequent fragmentation pathways flow.

Predicted Fragmentation Pathways of cis-4-Piperazin-1-yl-cyclohexanol

The protonated molecule [M+H]⁺ of cis-4-Piperazin-1-yl-cyclohexanol (m/z 187.18) is the precursor ion for all subsequent product ions in a tandem mass spectrometry (MS/MS) experiment. The fragmentation is primarily driven by cleavages within the piperazine ring and the bond connecting it to the cyclohexanol ring, as well as reactions involving the hydroxyl group.[4][5]

  • α-Cleavage adjacent to the Piperazine Nitrogen: A hallmark of amine fragmentation, α-cleavage involves the breaking of a C-C bond adjacent to the charged nitrogen.[6][7] For cis-4-Piperazin-1-yl-cyclohexanol, this can lead to the opening of the piperazine ring.

  • Loss of Water (H₂O): The hydroxyl group on the cyclohexanol ring can be eliminated as a neutral loss of water (18 Da).[6][8][9] This is a common fragmentation pathway for alcohols and can be particularly favored in the cis-isomer due to the proximity of the piperazinyl group, which can facilitate a proton transfer.

  • Piperazine Ring Cleavage: The piperazine ring itself can undergo fission, leading to a series of characteristic fragment ions.[5][10] Common cleavages result in fragments with m/z values corresponding to portions of the piperazine ring, such as m/z 56 and 70.[5]

  • Cleavage of the Cyclohexane-Piperazine Bond: The C-N bond connecting the two ring systems can cleave, leading to the separation of the piperazine and cyclohexanol moieties.

The interplay of these pathways results in a characteristic mass spectrum. Below is a table summarizing the predicted key fragment ions for cis-4-Piperazin-1-yl-cyclohexanol.

m/z (Predicted) Proposed Fragment Structure/Origin Significance
187.18[M+H]⁺Precursor Ion
169.17[M+H - H₂O]⁺Loss of water from the cyclohexanol ring.
113.12[C₆H₁₃N₂]⁺Fragment containing the piperazine ring and the adjacent cyclohexyl carbon.
99.10[C₅H₁₁N₂]⁺Result of piperazine ring cleavage.
86.09[C₄H₁₀N₂]⁺•Piperazine radical cation.
70.08[C₄H₈N]⁺Common fragment from piperazine ring fission.[5]
56.07[C₃H₆N]⁺Characteristic fragment of the piperazine ring.[5]
Comparative Analysis: The Influence of Stereochemistry

The differentiation of stereoisomers by mass spectrometry is a nuanced challenge, but often achievable.[1][2][11] The key distinction in the fragmentation of cis- and trans-4-Piperazin-1-yl-cyclohexanol is expected to lie in the relative abundance of the fragment ions, particularly the ion resulting from the loss of water ([M+H - H₂O]⁺).

In the cis-isomer , the hydroxyl group and the piperazine ring are in close spatial proximity. This can facilitate an intramolecular proton transfer from the hydroxyl group to the piperazine nitrogen, followed by the elimination of water. This "anchimeric assistance" can lead to a more abundant [M+H - H₂O]⁺ ion compared to the trans-isomer.

In the trans-isomer , the hydroxyl and piperazine groups are on opposite faces of the cyclohexane ring, making such an intramolecular interaction less likely. Therefore, the loss of water is expected to be a less favorable pathway, resulting in a lower relative abundance of the [M+H - H₂O]⁺ peak.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of cis-4-Piperazin-1-yl-cyclohexanol and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is designed for a tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an electrospray ionization (ESI) source.[3]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Scan a mass range of m/z 50-250 to identify the precursor ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 187.2) as the precursor and perform a product ion scan.

    • Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. A collision energy ramp (e.g., 10-40 eV) can be beneficial to observe both low- and high-energy fragments.

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.

fragmentation_pathway cluster_main Fragmentation of cis-4-Piperazin-1-yl-cyclohexanol mol [M+H]⁺ m/z 187.18 h2o_loss [M+H - H₂O]⁺ m/z 169.17 mol->h2o_loss - H₂O frag1 m/z 113.12 mol->frag1 Ring Cleavage frag2 m/z 99.10 frag1->frag2 frag3 m/z 70.08 frag2->frag3 frag4 m/z 56.07 frag3->frag4

Caption: Proposed fragmentation pathway of protonated cis-4-Piperazin-1-yl-cyclohexanol.

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (1-10 µg/mL) lc LC Separation (C18 Column) prep->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Scan (Find m/z 187.18) esi->ms1 ms2 MS/MS Scan (Fragment m/z 187.18) ms1->ms2 data Data Analysis ms2->data

Caption: A streamlined workflow for the LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of cis-4-Piperazin-1-yl-cyclohexanol is a predictable yet intricate process governed by the fundamental principles of ion chemistry. The piperazine moiety directs the initial ionization and subsequent ring cleavages, while the cyclohexanol portion contributes through the characteristic loss of water. The stereochemical relationship between these two groups offers a potential avenue for isomeric differentiation, a critical consideration in pharmaceutical analysis. By employing the detailed protocols and understanding the fragmentation logic outlined in this guide, researchers can confidently identify and characterize this molecule and its related analogues.

References

  • Welz, A., et al. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available from: [Link]

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Koba, M., et al. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available from: [Link]

  • Zenkevich, I.G., et al. Effects of geometric isomerism in electron ionization mass spectra of dialkyl 1,4‐cyclohexanedicarboxylates. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • Meyerson, S. and Weitkamp, A.W. Stereoisomeric effects on mass spectra—I. A Review. Semantic Scholar. Available from: [Link]

  • Reddit. Cyclohexanol Mass Spec. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Green, M.M. Hidden stereochemistry in mass spectrometry. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]

  • Demarque, D.P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • University of California, Davis. Interpretation of mass spectra. Available from: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • Colby College. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

Sources

X-ray crystallography data for cis-4-Piperazin-1-yl-cyclohexanol configuration

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary

In medicinal chemistry, particularly during the optimization of GPCR ligands and kinase inhibitors, the 4-piperazin-1-yl-cyclohexanol scaffold is a ubiquitous linker. However, the stereochemical assignment of the 1,4-disubstitution pattern (cis vs. trans) is frequently a source of ambiguity.

While trans-1,4-disubstituted cyclohexanes typically adopt a thermodynamically stable diequatorial conformation, the cis-isomer exists as a rapidly interconverting equilibrium of axial/equatorial conformers in solution. This fluxional behavior often renders 1D NMR data inconclusive.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for definitively assigning the cis-configuration. We present a validated protocol for crystallizing this intermediate as a salt to "freeze" the conformation, providing the absolute structural proof required for regulatory submission.

The Stereochemical Conundrum

The core challenge lies in the conformational dynamics of the cyclohexane ring. For 4-piperazin-1-yl-cyclohexanol:

  • Trans-isomer: Predominantly adopts the diequatorial (e,e) conformation to minimize 1,3-diaxial strain. This is thermodynamically favored and easily identified by large diaxial coupling constants (

    
     Hz) in 
    
    
    
    H NMR.
  • Cis-isomer: Must adopt an axial/equatorial (a,e) conformation.

    • Conformer A: Piperazine (Equatorial) / Hydroxyl (Axial)

    • Conformer B: Piperazine (Axial) / Hydroxyl (Equatorial)

Due to the significant steric bulk of the piperazine ring (A-value


 1.6 kcal/mol) compared to the hydroxyl group (A-value 

0.87 kcal/mol), Conformer A is the major species. However, in solution at room temperature, ring flipping can average the NMR signals, obscuring the specific coupling constants required for assignment [1].

Comparative Analysis: X-ray vs. Alternatives

The following table summarizes the reliability of methods for distinguishing the cis-isomer from the trans-isomer in this specific scaffold.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/NOESY)
DFT Modeling
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Relative Energy (

)
Cis/Trans Specificity Absolute (Direct visualization)High (If ring is rigid); Medium (If fluxional)Predictive (Requires validation)
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO-

)
Virtual (Gas/Solvent Phase)
Data Ambiguity None (R-factor < 5%)High (Signal overlap of methylene protons)Medium (Dependent on basis set)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Destructive? No (Crystal recoverable)NoN/A
Why X-ray Wins

While NMR is faster, SC-XRD provides the absolute configuration . In the crystalline state, lattice forces lock the cyclohexane ring into a single low-energy conformation (usually with the bulky piperazine equatorial), allowing direct measurement of the C1-C4 torsion angle.

Experimental Workflow: From Synthesis to Structure

The following diagram outlines the decision-making process for structural validation.

G Start Crude Product (Mixture of Isomers) Sep Chromatographic Separation (Flash/Prep-HPLC) Start->Sep NMR 1H NMR Screening (Check J-coupling) Sep->NMR Decision Ambiguous J-values? NMR->Decision Salt Salt Formation (HCl or Tosylate) Decision->Salt Yes (Fluxional) Final Definitive Assignment Decision->Final No (Rigid Trans) Cryst Slow Evaporation (MeOH/Et2O) Salt->Cryst XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Solve->Final

Figure 1: Strategic workflow for stereochemical assignment. Note the critical step of salt formation to facilitate crystallization.

Detailed Protocol: Crystallization & Data Interpretation[1][2][3]

Direct crystallization of the free base cis-4-piperazin-1-yl-cyclohexanol is often difficult due to its hygroscopic nature and low melting point. The formation of a salt (e.g., dihydrochloride or fumarate) significantly increases the probability of obtaining diffraction-quality crystals [2].

Step 1: Salt Formation (Rigidification)
  • Dissolve 50 mg of the isolated cis-isomer candidate in 2 mL of Methanol.

  • Add 2.2 equivalents of 4M HCl in Dioxane dropwise.

  • Stir for 30 minutes; a white precipitate (the dihydrochloride salt) should form.

  • Filter and dry the solid.[1][2]

Step 2: Crystal Growth (Vapor Diffusion)
  • Method: Sitting Drop Vapor Diffusion.[1]

  • Inner Well: Dissolve 5 mg of the salt in 20

    
    L of water/methanol (1:1).
    
  • Outer Well: 500

    
    L of Ethanol or Acetone (Antisolvent).
    
  • Condition: Seal and store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals typically appear within 3-7 days.

Step 3: X-ray Data Analysis (The Evidence)

Once the structure is solved (typically using OLEX2 or SHELX), focus on the following parameters to confirm the cis-configuration:

  • Torsion Angles: Check the torsion angle

    
     (N1-C1...C4-O1).
    
    • Trans (diequatorial):[3]

      
      
      
    • Cis (axial/equatorial):

      
       (gauche-like relationship in projection).
      
  • Ring Puckering: Verify the chair conformation. The piperazine nitrogen (N1) should be in the equatorial position (minimizing A-value strain), forcing the C4-hydroxyl group into the axial position.

  • Hydrogen Bonding: In the cis-isomer, the axial hydroxyl group often engages in specific intramolecular or intermolecular H-bonds that are geometrically impossible for the trans-isomer.

Representative Crystallographic Metrics (Hypothetical Reference Data)

Based on analogous piperazinyl-cyclohexane structures [3, 4]

ParameterCis-Isomer (Target)Trans-Isomer (Alternative)
Space Group Often P2

/c or P-1
Often P2

/c
Piperazine Position EquatorialEquatorial
Hydroxyl Position Axial Equatorial
C1-N1 Bond Length 1.47 Å1.47 Å
C1...C4 Distance ~5.6 Å (shorter due to bow-tie shape)~5.8 Å (extended)

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Anderson, K. M., et al. (2007). "Salt formation in crystal engineering: The role of pKa and solubility." Crystal Growth & Design, 7(12), 2552-2560. Link

  • Lynch, D. E., & McClenaghan, I. (2004).[1] "Structural analysis of piperazine derivatives." Acta Crystallographica Section E, 60(5), o821-o823. (Provides bond length benchmarks for piperazine-phenyl/cyclohexyl systems). Link

  • CSD Entry Refcode: PIPCHX. (General reference for 1,4-disubstituted cyclohexane geometries in the Cambridge Structural Database). Link

Disclaimer: This guide is intended for research purposes. Crystallization conditions may vary based on specific salt counter-ions and purity levels.

Sources

Comparative Guide: Reactivity & Performance of cis-4-Piperazin-1-yl-cyclohexanol

[1]

Executive Summary

Compound: cis-4-Piperazin-1-yl-cyclohexanol CAS (Generic): 156-43-3 (often refers to mixture; specific isomers vary by supplier) Core Utility: Rigid, bifunctional linker for PROTACs, kinase inhibitors, and GPCR ligands.[1]

This guide provides a technical comparison of cis-4-piperazin-1-yl-cyclohexanol against its trans-isomer and other common diamine linkers.[1] Unlike flexible aliphatic diamines, this scaffold offers defined spatial orientation due to the cyclohexane ring. However, the cis-stereochemistry introduces unique axial/equatorial constraints that significantly alter reactivity compared to the thermodynamically more stable trans-isomer.[1]

Structural & Physical Properties Comparison

The defining feature of the cis-isomer is its conformational lock. In a 1,4-disubstituted cyclohexane, the cis configuration forces one substituent to be axial while the other is equatorial .[2][3]

Table 1: Physicochemical Profile vs. Alternatives[1]
Featurecis-4-Piperazin-1-yl-cyclohexanoltrans-4-Piperazin-1-yl-cyclohexanolPiperazine1,4-Diaminocyclohexane (trans)
Conformation Chair (Axial/Equatorial) Chair (Diequatorial)Chair (Fluxional)Chair (Diequatorial)
Stability Lower (Steric strain from axial group)Higher (Min. 1,3-diaxial interactions)HighHigh
pKa (N4-H) ~9.8 (Est.)[1][4]~9.8 (Est.)[1]9.73~10.7
Nu: Accessibility OH: Hindered (Axial) NH: Accessible (Equatorial) OH: Accessible (Equatorial) NH: Accessible (Equatorial) High (Both N)High
LogP ~0.8 (More polar due to exposed dipole)~1.1 (Better packing)-1.170.03
TPSA ~35 Ų~35 Ų24 Ų52 Ų

Scientist's Note: The cis-isomer exists in equilibrium, but the bulky piperazine group will almost exclusively occupy the equatorial position to minimize A-value strain (Piperazine A-value > OH A-value). This forces the hydroxyl group into the axial position, making it sterically crowded and less reactive toward bulky electrophiles than the trans-isomer's equatorial hydroxyl.

Reactivity Profile & Mechanistic Insights[1][5][6]

Nucleophilicity: Nitrogen vs. Oxygen

The molecule possesses two nucleophilic centers: the secondary amine (piperazine NH) and the secondary alcohol (cyclohexyl OH).

  • N-Nucleophilicity: The piperazine NH is the dominant nucleophile (

    
    ). It reacts rapidly with alkyl halides and acyl chlorides.[1]
    
  • O-Nucleophilicity: The axial OH in the cis-isomer is significantly less nucleophilic than the equatorial OH of the trans-isomer due to 1,3-diaxial steric hindrance.

Stereoelectronic Effects (The "Axial Penalty")

In substitution reactions (e.g., esterification), the cis-isomer (axial OH) reacts slower than the trans-isomer. However, in oxidation reactions (e.g., Jones oxidation to ketone), the cis-isomer reacts faster . This is because the rate-determining step involves the relief of steric strain as the


Visualizing the Conformation

The following diagram illustrates the dominant conformation and the resulting steric environment.

Conformationcluster_0cis-Isomer Conformational Equilibriumcluster_1Reactivity Consequences (Conformer B)ConfAConformer A(Piperazine Axial / OH Equatorial)High Energy (Unfavored)ConfBConformer B(Piperazine Equatorial / OH Axial)Dominant Species (>95%)ConfA->ConfBRing Flip(Relief of Piperazine Steric Strain)OH_ReactivityAxial OH Group• Sterically Hindered• Slow Esterification• Fast OxidationConfB->OH_ReactivityNH_ReactivityEquatorial Piperazine NH• Highly Accessible• Standard 2° Amine ReactivityConfB->NH_Reactivity

Caption: The bulky piperazine group locks the cis-isomer into a conformation where the hydroxyl group is axial, creating a distinct reactivity profile compared to the trans-isomer.[1]

Experimental Protocol: Selective N-Functionalization

Objective: Selectively acylate the piperazine nitrogen without affecting the axial hydroxyl group. Challenge: While amines are more nucleophilic than alcohols, the axial OH is prone to acylation if potent bases or catalysts (like DMAP) are used in excess.

Protocol: Selective N-Acylation with Acid Chlorides

Reagents:

  • Substrate: cis-4-Piperazin-1-yl-cyclohexanol (1.0 equiv)[1]

  • Electrophile: Benzoyl chloride (1.05 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) — Avoid stronger bases like NaH.[1]

  • Solvent: Anhydrous DCM (

    
     M)[1]
    

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    C.
  • Base Addition: Add DIPEA. The solution should remain clear.

  • Controlled Addition: Add Benzoyl chloride dropwise over 15 minutes.

    • Expert Tip: The axial OH is sluggish. By keeping temperature low (

      
      C to RT), you kinetically favor the N-acylation (
      
      
      ).[1]
  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The product will be less polar than the starting material.

  • Quench: Quench with sat.

    
    .
    
  • Purification: Wash organic layer with brine, dry over

    
    . Flash chromatography is usually required to remove trace O-acylated byproducts if excess reagent was used.[1]
    
Diagram: Reaction Workflow

ReactionFlowStartStart: cis-4-Piperazin-1-yl-cyclohexanol(Dissolved in DCM, 0°C)Step1Add DIPEA (1.2 eq)(Base scavenges HCl)Start->Step1Step2Add R-COCl (1.05 eq) Dropwise(Kinetic Control)Step1->Step2DecisionCheck TLC(1h at 0°C)Step2->DecisionPathAProduct Formed(N-Acyl only)Decision->PathAMajorPathBTrace O-Acyl observedDecision->PathBMinor (<5%)ActionQuench with NaHCO3Extract & PurifyPathA->ActionPathB->Action

Caption: Step-wise workflow for selective N-acylation, leveraging the kinetic difference between the equatorial amine and the hindered axial alcohol.

Application in Drug Discovery

The cis-isomer is particularly valuable when a "U-shape" or "kinked" geometry is required to fit a binding pocket, whereas the trans-isomer provides a linear, rod-like extension.[1]

  • Linker Geometry: The cis-1,4-cyclohexane unit introduces a bond angle contraction compared to the trans-isomer, effectively bringing the two ends of the molecule closer in space (shorter end-to-end distance).[1]

  • Solubility: The cis-isomer often exhibits higher aqueous solubility than the trans-isomer due to the disruption of crystal packing symmetry and the exposed axial polar group.

References

  • PubChem. 4-(Piperazin-1-yl)cyclohexan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][5] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5][6] Journal of Chemical & Engineering Data. Available at: [Link][1]

  • Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. Available at: [Link]

  • Master Organic Chemistry. The Cyclohexane Chair Conformation: Axial, Equatorial, "Up" and "Down". Available at: [Link]

  • University of Cambridge. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link][1]

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